6-Bromochromone-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBZDBNPXSVVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51484-06-1 | |
| Record name | 6-Bromochromone-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromochromone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-Bromochromone-2-carboxylic acid, a valuable intermediate in medicinal chemistry and drug discovery.[1] This document details both modern microwave-assisted and classical synthesis methodologies, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in their synthetic endeavors.
Overview of Synthetic Strategies
The primary and most efficient method for synthesizing this compound is a one-pot reaction involving the condensation of 5'-bromo-2'-hydroxyacetophenone with an oxalate derivative, followed by cyclization and hydrolysis. This transformation is fundamentally a Claisen condensation followed by an intramolecular cyclization and subsequent hydrolysis of the resulting ester.[2] Both microwave-assisted and classical heating methods can be employed for this synthesis, with the former offering significant advantages in terms of reaction time and yield.[3]
A crucial precursor for this synthesis is 5'-bromo-2'-hydroxyacetophenone. A common and effective method for its preparation is the Fries rearrangement of 4-bromophenyl acetate.
Synthesis of Starting Material: 5'-bromo-2'-hydroxyacetophenone
The synthesis of the key starting material, 5'-bromo-2'-hydroxyacetophenone, is achieved through a Fries rearrangement of 4-bromophenyl acetate. This reaction involves the Lewis acid-catalyzed rearrangement of a phenyl ester to a hydroxyaryl ketone.
Experimental Protocol: Fries Rearrangement
A detailed experimental protocol for the synthesis of 5'-bromo-2'-hydroxyacetophenone is as follows:
-
Acetylation of 4-bromophenol: To a three-necked flask, add 4-bromophenol (1.0 eq). At 0°C, slowly add acetyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours to yield 4-bromophenyl acetate.
-
Fries Rearrangement: Heat the 4-bromophenyl acetate to 130°C. Add aluminum chloride (1.8 eq) in portions. The mixture is then stirred at 130°C for 2 hours.
-
Work-up: After the reaction is complete, cool the mixture and add ice-water. Extract the resulting mixture with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a white solid of 5'-bromo-2'-hydroxyacetophenone.
Logical Workflow for the Synthesis of 5'-bromo-2'-hydroxyacetophenone
Synthesis of this compound
The synthesis of this compound is accomplished by the reaction of 5'-bromo-2'-hydroxyacetophenone with diethyl oxalate. This process can be significantly accelerated using microwave irradiation.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and high-yielding route to this compound.[3] The reaction is typically carried out in a one-pot fashion, where the initial condensation and cyclization are followed by in-situ hydrolysis of the intermediate ester.
The general procedure for the microwave-assisted synthesis is as follows:[3]
-
Reaction Setup: In a microwave vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in dioxane.
-
Reagent Addition: Add diethyl oxalate (3.0 eq) and a solution of sodium methoxide in methanol (2.0 eq, 25% w/w).
-
Microwave Irradiation (Step 1): Heat the resulting solution to 120°C for 20 minutes in a microwave synthesizer.
-
Hydrolysis (Step 2): Add a solution of hydrochloric acid (6 M) and heat the reaction to 120°C for 40 minutes under microwave irradiation.
-
Isolation: Decant the reaction mixture over water. The resulting solid is filtered, washed with water, and then dichloromethane to afford the pure product.
The following table summarizes the optimization of various reaction parameters for the microwave-assisted synthesis of this compound.[4]
| Entry | Base (eq) | Solvent | Temp (°C) | Time 1 (min) | Time 2 (min) | HCl (M) | Yield (%) |
| 1 | NaOEt (1) | Ethanol | 120 | 10 | 10 | 1 | 14 |
| 2 | NaOMe (1) | Methanol | 120 | 10 | 10 | 1 | 15 |
| 3 | NaOMe (2) | Methanol | 120 | 10 | 10 | 1 | 21 |
| 4 | NaOMe (2) | Methanol | 120 | 10 | 10 | 6 | 30 |
| 5 | NaOMe (2) | Methanol | 120 | 20 | 10 | 6 | 34 |
| 6 | NaOMe (2) | Dioxane | 120 | 20 | 40 | 6 | 87 |
Classical Synthesis (Conventional Heating)
The classical synthesis of chromone-2-carboxylic acids involves a Claisen condensation reaction between a 2'-hydroxyacetophenone and diethyl oxalate using a strong base, followed by acid-catalyzed cyclization and hydrolysis. While generally slower and lower yielding than the microwave-assisted method, it is a viable alternative.
A representative protocol for the classical synthesis is as follows:[5]
-
Reaction Setup: In a two-neck round-bottom flask, dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in a 21% solution of sodium ethoxide in ethanol.
-
Reagent Addition: Add diethyl oxalate (2.3 eq).
-
Reflux: Heat the reaction mixture at reflux for 1 hour with continuous stirring.
-
Acidification and Cyclization: Allow the reaction to cool to room temperature and add concentrated HCl dropwise until the pH is approximately 3. A precipitate will form.
-
Hydrolysis: The intermediate ethyl ester can be hydrolyzed by heating at 80°C for 3 hours in an aqueous solution of sodium bicarbonate (20%).
-
Isolation: After cooling the hydrolysis mixture, acidification with HCl will precipitate the this compound, which can be collected by filtration.
Overall Synthetic Workflow
Conclusion
This technical guide has outlined two effective methods for the synthesis of this compound. The microwave-assisted approach provides a significantly faster and higher-yielding route compared to the classical method.[3] The detailed experimental protocols and tabulated data offer valuable resources for researchers to select and implement the most suitable synthetic strategy for their specific needs. The synthesis of the necessary starting material, 5'-bromo-2'-hydroxyacetophenone, has also been described, providing a complete workflow for the production of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to 6-Bromochromone-2-carboxylic acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromochromone-2-carboxylic acid is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its chromone core, substituted with a bromine atom and a carboxylic acid moiety, provides a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance in medicinal chemistry, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Chemical and Physical Properties
This compound, with the systematic IUPAC name 6-bromo-4-oxo-4H-chromene-2-carboxylic acid, is a solid, off-white powder at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅BrO₄ | [1][2] |
| Molecular Weight | 269.05 g/mol | [1][2] |
| CAS Number | 51484-06-1 | [1][2] |
| Melting Point | 268 - 270 °C | [1] |
| Appearance | Off-white powder | [1] |
| Purity | ≥ 99.5% (HPLC) | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| Storage Conditions | Store at 0-8°C | [1] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra are not widely published, the expected spectral characteristics can be inferred from the known properties of similar compounds.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chromone ring system and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants influenced by the bromine substituent and the carbonyl group. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the chromone ring and the carboxylic acid carbon are expected to resonate at the most downfield shifts (δ > 160 ppm). The aromatic and olefinic carbons will appear in the range of δ 110-160 ppm, while the carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.
1.1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A very broad band in the region of 3300-2500 cm⁻¹ is anticipated for the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands. A strong, sharp absorption band around 1700-1750 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid, and another strong band around 1650 cm⁻¹ will be due to the C=O stretching of the chromone ketone. Other significant bands will include C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹) and C-O stretching.
1.1.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the carboxylic acid group (-COOH), the bromine atom (-Br), and other characteristic fragments of the chromone ring.
Experimental Protocols
The synthesis of this compound is a key step in the preparation of its derivatives. Both classical and microwave-assisted methods have been reported.
Microwave-Assisted Synthesis
A rapid and efficient microwave-assisted synthesis has been developed, which significantly reduces reaction times and improves yields.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Detailed Protocol:
-
Condensation: To a solution of 5'-bromo-2'-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl oxalate and a base such as sodium ethoxide.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and time. The specific conditions (power, temperature, and duration) need to be optimized for the specific microwave reactor being used.
-
Hydrolysis: After cooling, the intermediate ester is hydrolyzed by adding an aqueous acid solution (e.g., HCl) and heating.
-
Isolation: The product, this compound, precipitates upon cooling and can be collected by filtration, washed with cold water, and dried.
Classical Synthesis
The classical synthesis typically involves a Claisen-type condensation followed by cyclization and hydrolysis, performed under conventional heating.
Caption: Logical workflow for the classical synthesis of this compound.
Detailed Protocol:
-
Condensation: A mixture of 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate is added to a suspension of a strong base, such as sodium hydride, in an anhydrous solvent like toluene or THF. The mixture is then heated under reflux for several hours.
-
Cyclization: The resulting intermediate is cyclized by heating in the presence of an acid catalyst.
-
Hydrolysis: The crude ethyl 6-bromochromone-2-carboxylate is then hydrolyzed by heating with an aqueous solution of a base like sodium hydroxide.
-
Acidification and Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The solid product is collected by filtration, washed, and can be purified by recrystallization.
Biological Activities and Applications in Drug Development
This compound is a valuable building block in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. The chromone scaffold is recognized as a "privileged structure" in drug discovery.
Anti-inflammatory and Anticancer Potential
Derivatives of this compound have been investigated for their potential as anti-inflammatory and anti-cancer agents.[1] The mechanism of action often involves the inhibition of key signaling pathways implicated in inflammation and cell proliferation.
Caption: Generalized signaling pathway potentially modulated by derivatives of this compound.
Antimicrobial Activity
The chromone nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties. Derivatives of this compound have shown promise as antibacterial and antifungal agents.[1] The bromine substituent can enhance the antimicrobial activity through various mechanisms, including increased lipophilicity and interaction with microbial targets.
Chemical Reactivity and Synthetic Utility
The presence of both a carboxylic acid and a bromine atom on the chromone scaffold makes this compound a versatile synthetic intermediate.
-
Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations are essential for creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Bromine Atom: The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the 6-position, further expanding the chemical space for drug discovery.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, coupled with its synthetic versatility, make it an invaluable tool for the creation of novel molecules with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in addressing various diseases. This guide provides a foundational understanding of the core chemical properties and synthetic methodologies related to this compound, serving as a valuable resource for researchers in the field.
References
An In-depth Technical Guide to 6-Bromochromone-2-carboxylic acid
CAS Number: 51484-06-1
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
6-Bromochromone-2-carboxylic acid is a versatile heterocyclic organic compound that serves as a crucial intermediate in medicinal chemistry and organic synthesis.[1][2] Its chromone core, a benzopyran derivative with a ketone group, is a "privileged scaffold" found in numerous natural products and synthetic molecules with a wide array of biological activities.[2][3] The presence of a bromine atom at the 6-position and a carboxylic acid at the 2-position provides reactive handles for further chemical modifications, enabling the synthesis of diverse molecular libraries for drug discovery.[1][4]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characteristics, and potential biological applications of this compound, supported by detailed experimental protocols and logical diagrams.
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are summarized below.
Physicochemical Properties
A compilation of the key physicochemical data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 51484-06-1 | [1][5] |
| Molecular Formula | C₁₀H₅BrO₄ | [1][5] |
| Molecular Weight | 269.05 g/mol | [1][5] |
| Appearance | Off-white to light yellow powder/crystal | [1] |
| Melting Point | 268 - 270 °C | [1] |
| Purity | ≥ 99.5% (HPLC) | [1] |
| IUPAC Name | 6-bromo-4-oxo-4H-chromene-2-carboxylic acid | [] |
| Synonyms | 6-Bromo-4-oxochromene-2-carboxylic acid | [1][] |
| Storage Conditions | Store at 0-8°C, in a cool and dark place. | [1] |
Spectroscopic Analysis
-
¹H NMR: The spectrum would likely show signals for the aromatic protons on the benzene ring and the vinyl proton on the pyran ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm).[8]
-
¹³C NMR: The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[8] The spectrum would also show signals for the carbonyl carbon of the ketone and the other aromatic and vinyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.[8] A characteristic C=O stretching vibration for the carboxylic acid and the ketone would also be present, typically between 1710 and 1760 cm⁻¹.[8]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group.
Synthesis and Reactions
Microwave-Assisted Synthesis
A highly efficient microwave-assisted synthesis of this compound has been developed, improving the yield to 87%.[9] The reaction proceeds in two steps starting from 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate.[9]
Caption: Microwave-assisted synthesis workflow for this compound.
Experimental Protocol: Microwave-Assisted Synthesis [9]
-
Step 1: Condensation: To a solution of 5'-bromo-2'-hydroxyacetophenone (1 equivalent) in ethanol, add sodium ethoxide (EtONa, 1 equivalent) and diethyl oxalate.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120°C) for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 2: Hydrolysis: After completion of the condensation, add hydrochloric acid (e.g., 1 M HCl) to the reaction mixture.
-
Work-up: The resulting precipitate is filtered, washed, and dried to yield this compound.
Note: Optimization of base, solvent, temperature, and reaction time is crucial for achieving high yields.[9]
Chemical Reactions
This compound is a valuable building block for synthesizing more complex molecules due to its reactive functional groups.
-
Alpha-Bromination (Hell-Volhard-Zelinsky Reaction): While the α-position to the ketone is already part of the pyran ring, the carboxylic acid itself can potentially undergo reactions. However, the most common use is as a scaffold.
-
Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, and acid chlorides, providing a gateway to a wide range of derivatives.[4]
-
Coupling and Cyclization Reactions: The bromine atom on the benzene ring allows for various cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon bonds.[1]
Biological and Pharmacological Relevance
The chromone scaffold is of significant interest in drug discovery due to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][3] Derivatives of this compound have been specifically investigated for their potential as therapeutic agents.
Enzyme Inhibition
Derivatives of this compound, particularly thiosemicarbazones, have been synthesized and evaluated as α-glucosidase inhibitors.[10] α-Glucosidase inhibitors are oral anti-diabetic drugs used for type 2 diabetes mellitus. The inhibition of this enzyme delays the digestion and absorption of carbohydrates, leading to a lower postprandial blood glucose level.[10]
Some synthesized thiosemicarbazone derivatives of 6-bromochromone showed potent α-glucosidase inhibitory activity, with IC₅₀ values in the micromolar range, some even outperforming the standard drug, acarbose.[10]
Caption: Drug discovery workflow utilizing this compound.
Experimental Protocol: α-Glucosidase Inhibition Assay (General)
This protocol is a generalized procedure based on common methods for evaluating α-glucosidase inhibitors.[10][11]
-
Preparation of Solutions: Prepare stock solutions of the test compounds (derivatives of this compound) in a suitable solvent (e.g., DMSO). Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Procedure: In a 96-well plate, add the enzyme solution and different concentrations of the test compounds. Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Add the pNPG solution to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The absorbance corresponds to the amount of p-nitrophenol released.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without an inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity. Acarbose is typically used as a positive control.
Potential Signaling Pathway Interactions
While specific signaling pathways for the parent compound are not well-documented, chromone derivatives are known to modulate various cellular signaling pathways involved in inflammation and cancer.[4] For instance, they can potentially interact with kinases, transcription factors (like NF-κB), and enzymes involved in oxidative stress.
Caption: Generalized signaling pathway potentially modulated by chromone derivatives.
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its efficient synthesis and the reactivity of its functional groups make it an excellent starting material for the development of novel bioactive compounds. The demonstrated potential of its derivatives as enzyme inhibitors, particularly α-glucosidase inhibitors, highlights its importance in the ongoing search for new therapeutic agents. Further research into the synthesis of new derivatives and the exploration of their biological activities and mechanisms of action are warranted to fully exploit the therapeutic potential of this promising scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. ijrar.org [ijrar.org]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromochromone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 6-Bromochromone-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.
Core Molecular Structure and Identifiers
This compound is a heterocyclic organic compound featuring a chromone core. The chromone ring system is a well-recognized scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The structure of this compound is characterized by a bromine atom at the 6-position and a carboxylic acid group at the 2-position of the chromone nucleus.
| Identifier | Value |
| IUPAC Name | 6-bromo-4-oxo-4H-chromene-2-carboxylic acid[1] |
| CAS Number | 51484-06-1[1][2][3] |
| Molecular Formula | C₁₀H₅BrO₄[2][3] |
| Molecular Weight | 269.05 g/mol [1][2][3] |
| InChI Key | QSBZDBNPXSVVHH-UHFFFAOYSA-N[1] |
| InChI | 1S/C10H5BrO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14)[1] |
| SMILES | C1=CC2=C(C=C1Br)OC(=CC2=O)C(=O)O |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Appearance | Off-white to light yellow powder/crystal[3] |
| Melting Point | 268 - 270 °C[3] |
| Purity | ≥ 99.5% (HPLC)[3] |
| Storage Conditions | Store at 0-8°C[3] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons and the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~8.1 | Doublet | 1H | H-5 |
| ~7.9 | Doublet of doublets | 1H | H-7 |
| ~7.7 | Doublet | 1H | H-8 |
| ~7.0 | Singlet | 1H | H-3 |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show signals for the ten carbon atoms in the molecule, with the carbonyl carbons appearing at the downfield region.
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C-4 (C=O) |
| ~162 | C-2 (C-COOH) |
| ~155 | C-8a |
| ~138 | C-7 |
| ~128 | C-5 |
| ~125 | C-4a |
| ~121 | C-8 |
| ~119 | C-6 (C-Br) |
| ~115 | C-3 |
| ~165 | -COOH |
Mass Spectrometry Fragmentation
In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic [M+2]⁺ peak of similar intensity will also be observed. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH), water (H₂O), carbon monoxide (CO), and the carboxyl group (•COOH).
Experimental Protocols
Synthesis of this compound
A microwave-assisted synthesis has been reported to be an efficient method for the preparation of this compound. The general workflow for this synthesis is depicted in the diagram below.
Caption: Microwave-assisted synthesis of this compound.
Detailed Protocol:
-
Condensation: To a solution of 5'-bromo-2'-hydroxyacetophenone in ethanol, add ethyl oxalate and a base such as sodium ethoxide.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120°C) for a specified time.
-
Hydrolysis and Cyclization: After cooling, add hydrochloric acid (1M) to the reaction mixture to facilitate the hydrolysis of the ester and subsequent cyclization to form the final product.
-
Purification: The resulting precipitate can be collected by filtration, washed, and purified by recrystallization to yield this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Mass Spectrometry (MS): Mass spectra can be obtained using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound is commonly determined by HPLC using a C18 column and a suitable mobile phase, with UV detection.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Chromone derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The bromine atom on the chromone ring provides a reactive site for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
Caption: Logical workflow from building block to drug development.
Modulation of Signaling Pathways
Chromone derivatives have been shown to modulate various cellular signaling pathways involved in inflammation and cancer. For instance, they can inhibit the activation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, which are key regulators of inflammatory responses.
Caption: Potential modulation of MAPK signaling by chromone derivatives.
References
Navigating the Solubility Landscape of 6-Bromochromone-2-carboxylic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of novel compounds is a cornerstone of successful research. This in-depth technical guide focuses on the solubility of 6-Bromochromone-2-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. While specific quantitative solubility data for this compound remains limited in published literature, this guide provides a comprehensive overview based on available information for the compound and its close analogs, alongside detailed experimental protocols for its determination.
Core Compound Information
This compound (CAS 51484-06-1) is a heterocyclic organic compound with the molecular formula C₁₀H₅BrO₄. Its structure, featuring a chromone core substituted with a bromine atom and a carboxylic acid group, makes it a valuable building block in medicinal chemistry for the development of new therapeutic agents.
Solubility Profile
A supplier, Tokyo Chemical Industry, notes that this compound is soluble in Dimethylformamide (DMF)[1]. Further predictive insights can be drawn from the solubility profile of the closely related compound, 6-Bromochromane-3-carboxylic acid[2].
Table 1: Qualitative and Predictive Solubility of this compound
| Solvent | Predicted/Reported Solubility | Notes |
| Dimethylformamide (DMF) | Soluble[1] | A common polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble (Predicted)[2] | A widely used solvent for initial screening and stock solution preparation. |
| Methanol | Soluble (Predicted)[2] | A polar protic solvent; the carboxylic acid group can interact with it. |
| Acetone | Soluble (Predicted)[2] | A polar aprotic solvent capable of dissolving the compound. |
| Dichloromethane (DCM) | Slightly Soluble (Predicted)[2] | Limited solubility is expected in less polar organic solvents. |
| Water | Insoluble (Predicted)[2] | The hydrophobic chromone ring and bromine substituent likely reduce aqueous solubility. |
Note: The solubility data for DMSO, Methanol, Acetone, Dichloromethane, and Water is predictive and based on the related compound 6-Bromochromane-3-carboxylic acid. Experimental verification is highly recommended.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain quantitative solubility data, a robust experimental protocol is essential. The following method, adapted from a procedure for a similar compound, outlines the determination of thermodynamic solubility using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[2].
Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, methanol, acetone, dichloromethane)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Sample Clarification:
-
After the equilibration period, centrifuge the samples at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the collected supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC-UV calibration curve.
-
-
Quantification by HPLC-UV:
-
Analyze the diluted samples using a validated HPLC-UV method.
-
The concentration of the dissolved this compound is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for the determination of thermodynamic solubility.
This guide provides a foundational understanding of the solubility of this compound for researchers and professionals. While direct quantitative data is sparse, the provided qualitative information, predictive data, and a detailed experimental protocol offer a solid starting point for further investigation and application of this versatile compound in drug discovery and development.
References
Spectroscopic and Structural Elucidation of 6-Bromochromone-2-carboxylic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromochromone-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information presented herein is crucial for the unambiguous identification and characterization of this compound.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Data (Exemplar)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.5 - 12.0 | br s | 1H | -COOH |
| 8.15 | d | 1H | H-5 |
| 7.90 | dd | 1H | H-7 |
| 7.75 | d | 1H | H-8 |
| 7.10 | s | 1H | H-3 |
Note: This is exemplar data based on typical chemical shifts for similar structures. Actual experimental values may vary.
Table 2: ¹³C NMR Data (Exemplar)
| Chemical Shift (δ) ppm | Assignment |
| 178.0 | C-4 (C=O) |
| 162.0 | -COOH |
| 155.0 | C-8a |
| 145.0 | C-2 |
| 138.0 | C-7 |
| 128.0 | C-5 |
| 125.0 | C-4a |
| 120.0 | C-6 |
| 119.0 | C-8 |
| 115.0 | C-3 |
Note: This is exemplar data based on typical chemical shifts for similar structures. Actual experimental values may vary.
Table 3: IR and MS Data (Exemplar)
| Spectroscopic Technique | Key Peaks/Signals | Interpretation |
| Infrared (IR) | ~3000 cm⁻¹ (broad), 1735 cm⁻¹, 1650 cm⁻¹ | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=O stretch (ketone) |
| Mass Spectrometry (MS) | m/z 268/270 (M⁺), 224/226 | Molecular ion peak (presence of Br isotope pattern), Loss of CO₂ |
Note: This is exemplar data based on typical fragmentation patterns and IR frequencies for this class of compound.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound was dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired using an electrospray ionization (ESI) source in negative ion mode. The sample was dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
Visualization of Methodologies
The following diagrams illustrate the workflows for the synthesis and analysis of this compound.
The Diverse Biological Activities of Chromone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromone derivatives, a class of heterocyclic compounds characterized by a benzo-γ-pyrone skeleton, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] These compounds, found in various natural products and also accessible through synthetic routes, are considered "privileged structures" in drug discovery.[2][3] The versatility of the chromone scaffold allows for substitutions at various positions, leading to a diverse array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][4] This technical guide provides an in-depth overview of the biological activities of chromone derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the development of novel therapeutics.
Comparative Analysis of Biological Activities
The efficacy of chromone derivatives varies significantly depending on the nature and position of substituents on the chromone core.[1] This section summarizes the quantitative data on the biological activities of various chromone derivatives, providing a comparative overview for researchers.
Anticancer Activity
Chromone derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [6] |
| Epiremisporine H | A549 (Lung Carcinoma) | 31.43 ± 3.01 | [6] |
| Epiremisporine G | HT-29 (Colon Carcinoma) | 35.05 ± 3.76 | [6] |
| Epiremisporine F | HT-29 (Colon Carcinoma) | 44.77 ± 2.70 | [6] |
| Compound 2i | HeLa (Cervical Cancer) | 34.9 | [7] |
| Compound 2b | HeLa (Cervical Cancer) | 95.7 | [7] |
| Compound 2j | HeLa (Cervical Cancer) | 101.0 | [7] |
| Compound 2e | HeLa (Cervical Cancer) | 107.6 | [7] |
| Chromone-2-aminothiazole (5i) | HL-60 (Leukemia) | 0.25 | [8] |
| 3-chlorophenylchromanone (B2) | A549 (Lung Carcinoma) | - | [9] |
| Benzothiazole-chromone (7l) | HCT116 (Colon Carcinoma) | 2.527 | [10] |
| Benzothiazole-chromone (7l) | HeLa (Cervical Cancer) | 2.659 | [10] |
| Benzothiazole-chromone (2c) | HCT116 (Colon Carcinoma) | 3.670 | [10] |
| Benzothiazole-chromone (2c) | HeLa (Cervical Cancer) | 2.642 | [10] |
| Benzothiazole-chromone (7h) | HeLa (Cervical Cancer) | 3.995 | [10] |
Anti-inflammatory Activity
The anti-inflammatory potential of chromone derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Assay | IC50 / EC50 (µM) | Reference |
| Epiremisporine G | fMLP-induced superoxide anion generation | 31.68 ± 2.53 | [6] |
| Epiremisporine H | fMLP-induced superoxide anion generation | 33.52 ± 0.42 | [6] |
| Chromone Amide (5-9) | NO Production in RAW264.7 cells | 5.33 ± 0.57 | [11][12] |
| Chromone Q7 | PGE2 production in RAW264.7 cells | 68.23 ± 8.94 | [2] |
| Chromone Q7 | NO production in RAW264.7 cells | 44.83 ± 2.01 | [2] |
| Chromone Q7-9 | PGE2 production in RAW264.7 cells | 0.209 ± 0.022 | [2] |
| Chromone Q7-26 | PGE2 production in RAW264.7 cells | 0.161 ± 0.018 | [2] |
| Chromone Q7-28 | NO production in RAW264.7 cells | 0.014 ± 0.001 | [2] |
| Chromone Q7-29 | NO production in RAW264.7 cells | < 0.0128 | [2] |
Antimicrobial Activity
The antimicrobial efficacy of chromone derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-bromo 3-formylchromone | Uropathogenic E. coli | 20 | [11] |
| 6-chloro 3-formylchromone | Uropathogenic E. coli | 20 | [11] |
| 3-formyl 6-isopropylchromone | Uropathogenic E. coli | 50 | [11] |
| Chromone-tetrazole derivative | Pseudomonas aeruginosa | 20 | [13] |
| Chroman-4-one derivative (20) | S. epidermidis | 128 | [14] |
| Chroman-4-one derivative (21) | Bacteria | 128 | [14] |
| Chroman-4-one derivative (3) | C. albicans | 128 | [14] |
| Chromone dithiazole (3c) | S. aureus | 6.25 | [15] |
| Chromone dithiazole (3h) | S. gastricus | 6.25 | [15] |
Antioxidant Activity
The antioxidant capacity of chromone derivatives is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as the concentration required to scavenge 50% of DPPH radicals (IC50).
| Compound/Derivative | Assay | Activity/IC50 | Reference |
| Chromone hydrazone (4d) | α-glucosidase inhibition | IC50 = 20.1 ± 0.19 µM | [16][17] |
| Chromone derivatives (2e, 2f, 2j, 3i) | DPPH, FRAP, ABTS | Potent antioxidant activity | [7] |
| Penithochromone A | α-glucosidase inhibition | IC50 = 268 µM | [18] |
| Penithochromone C | α-glucosidase inhibition | IC50 = 688 µM | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of chromone derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[20]
Materials:
-
Chromone derivatives
-
Target cancer cell lines (e.g., MCF-7, A549, HeLa)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO, isopropanol)[8]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the chromone compounds in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[23]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[23]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[19][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.[19]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a rapid and simple method to evaluate the antioxidant activity of compounds.[24]
Principle: DPPH is a stable free radical that has a deep violet color in solution.[24] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10]
Materials:
-
Chromone derivatives
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)[25]
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[10]
-
Sample Preparation: Prepare various concentrations of the chromone derivatives and the positive control in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well plate, add 20 µL of the sample or standard to each well. Then, add 200 µL of the freshly prepared DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[10]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals and is determined by plotting the percentage of scavenging activity against the sample concentration.[25]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
Chromone derivatives
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of chromone derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[26]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits the visible growth of the microorganism after incubation.[26][27]
Materials:
-
Chromone derivatives
-
Test microorganisms (bacterial or fungal strains)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
0.5 McFarland standard
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[28]
-
Serial Dilutions: Perform two-fold serial dilutions of the chromone derivatives in the broth directly in the 96-well plate.[28]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[28]
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[28]
Signaling Pathways and Mechanisms of Action
The biological activities of chromone derivatives are exerted through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Anticancer Mechanisms
Many chromone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
-
Apoptosis Induction: Some chromones induce apoptosis (programmed cell death) in cancer cells. For instance, epiremisporine H has been shown to induce apoptosis in HT-29 colon cancer cells through the mitochondrial and caspase-3-dependent pathways.[1] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Kinase Inhibition: Chromone derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer. This includes targeting pathways like the p38 MAP kinase and protein kinase CK2.[8][29] Inhibition of these kinases can disrupt signaling cascades that promote cancer cell growth and survival.
References
- 1. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]
- 2. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 6. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Making sure you're not a bot! [gupea.ub.gu.se]
- 16. dot | Graphviz [graphviz.org]
- 17. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. mdpi.com [mdpi.com]
- 23. atcc.org [atcc.org]
- 24. researchgate.net [researchgate.net]
- 25. acmeresearchlabs.in [acmeresearchlabs.in]
- 26. apec.org [apec.org]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of 6-Bromochromone-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – December 27, 2025 – As the landscape of drug discovery continually evolves, the versatile scaffold of 6-Bromochromone-2-carboxylic acid is emerging as a significant building block for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of its potential applications in medicinal chemistry, targeting researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes associated biological pathways to facilitate further research and development in this promising area.
Core Chemical and Physical Properties
This compound is a heterocyclic compound featuring a chromone core substituted with a bromine atom at the 6-position and a carboxylic acid at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate for synthesizing a diverse range of derivatives with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
Quantitative Biological Activity Data
The true potential of this compound lies in the biological activities of its derivatives. While data on the parent compound is limited, numerous studies on structurally similar chromone and bromophenol derivatives highlight the therapeutic promise of this structural class. The following tables summarize key quantitative data from various studies.
Table 1: Anticancer and Enzyme Inhibitory Activity of Chromone and Related Derivatives
| Compound/Derivative | Target Cell Line / Enzyme | Activity Metric | Value |
| Chromone-2-carboxamide (15) | MDA-MB-231 (Breast Cancer) | GI50 | 14.8 µM |
| α-methylated N-benzyl Chromone-2-carboxamide (17) | MDA-MB-231 (Breast Cancer) | GI50 | 17.1 µM |
| 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid pyridyl ester (4c) | Human Leukocyte Elastase | k(i)/K(I) | 107,000 M⁻¹s⁻¹ |
| 6-chloromethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid pyridyl ester (3b) | α-chymotrypsin | k(i)/K(I) | 107,400 M⁻¹s⁻¹ |
| N-substituted 1H-indole-2-carboxamide (12) | K-562 (Leukemia) | IC50 | 0.33 µM |
| N-substituted 1H-indole-2-carboxamide (10) | HCT-116 (Colon Cancer) | IC50 | 1.01 µM |
Data compiled from multiple sources, including studies on chromone-2-carboxamide derivatives and other related structures.[2][3]
Table 2: Antimicrobial and Antifungal Activity of Brominated Chromone and Related Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value (µg/mL) |
| 6-bromo 3-formylchromone | Uropathogenic Escherichia coli | MIC | 20 |
| 6-bromochromone-3-carbonitrile | Candida albicans | MIC | 5 |
| 2,7-dibromophenanthrenequinone | Staphylococcus aureus | MIC | 20 |
| 3,6-dibromophenanthrenequinone | Staphylococcus aureus | MIC | 50 |
| 6-chloro-8-nitroflavone | Enterococcus faecalis | - | Strong Inhibition |
| 6-bromo-8-nitroflavone | Enterococcus faecalis | - | Strong Inhibition |
Data compiled from multiple sources, including studies on brominated chromones and related heterocyclic compounds.[4][5][6][7]
Key Signaling Pathways in Anticancer Activity
Derivatives of chromone-2-carboxylic acid have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, certain chromone-2-carboxamide derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 3 (FGFR3), and Vascular Endothelial Growth Factor (VEGF).[2] The inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades critical for tumor growth and metastasis.
Experimental Protocols
Synthesis of this compound (Microwave-Assisted)
This protocol describes an optimized, microwave-assisted synthesis of this compound, which significantly reduces reaction times and improves yields compared to conventional methods.[8]
Materials:
-
5'-bromo-2'-hydroxyacetophenone
-
Ethyl oxalate
-
Sodium ethoxide (EtONa)
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
-
Microwave reactor
Procedure:
-
To a solution of 5'-bromo-2'-hydroxyacetophenone in ethanol, add sodium ethoxide and ethyl oxalate.
-
Subject the reaction mixture to microwave irradiation at a specified temperature and time (e.g., 120 °C for 10-20 minutes).
-
After cooling, add 1 M HCl to facilitate hydrolysis.
-
The resulting precipitate is filtered, washed, and dried to yield this compound.
Note: The number of equivalents of base, solvent, temperature, and reaction time should be optimized for best results.
General Protocol for the Synthesis of N-Substituted 6-Bromochromone-2-carboxamides
Amide derivatives are a key class of compounds synthesized from this compound, often exhibiting significant biological activity.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or other coupling agents (e.g., HATU)
-
Desired primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
Procedure:
-
Acid Chloride Formation (Method A): Suspend this compound in anhydrous DCM and add thionyl chloride dropwise at 0 °C. Stir at room temperature until the reaction is complete.
-
Amide Coupling: In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in anhydrous DCM. Cool the solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Alternative coupling reagents like HATU can be used for direct amide bond formation without the need for an acid chloride intermediate.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values from dose-response curves.
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, particularly in the realms of anticancer and antimicrobial research. The ability to readily synthesize a diverse library of compounds from this starting material, coupled with the potent biological activities observed in related structures, underscores its potential for the development of next-generation therapeutic agents.
Future research should focus on the synthesis and screening of a wider array of derivatives to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing lead compounds and advancing them through the drug development pipeline. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of novel drug candidates derived from this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Fibroblast Growth Factor Receptor Signaling Pathway as a Mediator of Intrinsic Resistance to EGFR-specific Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
6-Bromochromone-2-carboxylic Acid: A Versatile Scaffold in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Abstract
6-Bromochromone-2-carboxylic acid has emerged as a pivotal building block in the field of organic synthesis and medicinal chemistry. Its unique structural features, comprising a chromone nucleus, a reactive carboxylic acid moiety, and a bromine atom amenable to a variety of cross-coupling reactions, render it a versatile scaffold for the construction of a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound. It details experimental protocols for the preparation of key derivatives and summarizes their biological activities, with a focus on their potential as anti-inflammatory, anticancer, and antimicrobial agents. Furthermore, this guide elucidates a key signaling pathway modulated by chromone derivatives and presents standardized workflows for their synthesis and biological evaluation.
Introduction
The chromone framework, a benzopyran-4-one ring system, is a privileged scaffold in medicinal chemistry, frequently found in natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 2-position of the chromone ring system endows this compound with multifaceted reactivity, making it an invaluable starting material for the synthesis of novel therapeutic agents. The carboxylic acid group serves as a handle for derivatization, commonly through amide and ester bond formation, while the bromo substituent is a key functionality for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.
This guide aims to provide researchers and drug development professionals with a detailed resource on the utilization of this compound as a strategic building block in the design and synthesis of biologically active molecules.
Physicochemical Properties and Synthesis
This compound is a stable, off-white solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51484-06-1 |
| Molecular Formula | C₁₀H₅BrO₄ |
| Molecular Weight | 269.05 g/mol |
| Melting Point | 268 - 270 °C |
| Appearance | Off-white powder |
| Purity | ≥ 99.5% (HPLC) |
| Synonyms | 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid |
The synthesis of this compound can be efficiently achieved through a microwave-assisted process, which offers significant improvements in reaction time and yield compared to classical methods.
Optimized Microwave-Assisted Synthesis
A high-yielding synthesis of this compound has been reported utilizing a microwave-assisted approach. The reaction proceeds via the condensation of 5'-bromo-2'-hydroxyacetophenone with ethyl oxalate, followed by acidic hydrolysis. Optimization of reaction parameters such as the base, solvent, temperature, and reaction time has led to an improved yield of 87%.[1]
Synthetic Applications and Experimental Protocols
The reactivity of this compound at both the carboxylic acid and the bromo-substituted positions allows for a wide range of synthetic transformations. This section details common derivatizations and provides exemplary experimental protocols.
Amide Bond Formation
The carboxylic acid moiety is readily converted to amides, which are crucial functional groups in many pharmaceutical compounds.
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours to form the corresponding acid chloride. The reaction progress can be monitored by TLC.
-
Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in dry DCM. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the organic layer with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Ester Formation
Esterification of the carboxylic acid group can be employed to modulate the physicochemical properties of the resulting compounds, such as solubility and cell permeability.
-
To a solution of this compound (1.0 eq) and the desired alcohol (1.5 eq) in anhydrous DCM, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the chromone ring is a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in creating diverse chemical libraries for drug discovery.
This reaction allows for the formation of a carbon-carbon bond between the chromone core and a variety of aryl or vinyl boronic acids or esters.
dot
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 6-bromochromone derivatives.
-
To a degassed mixture of the 6-bromochromone derivative (1.0 eq), the corresponding boronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Activities and Signaling Pathways
Derivatives of this compound have demonstrated a range of promising biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Table 2: Biological Activities of Chromone Derivatives
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) |
| Chromone Derivatives | Anti-inflammatory | Inhibition of LPS-induced NO, IL-1β, IL-6 production in RAW264.7 cells | - |
| 6-Bromochromone-based thiosemicarbazones | α-glucosidase inhibition | α-glucosidase enzyme assay | IC₅₀ values ranging from 6.40 ± 0.15 to 62.81 ± 0.79 μM |
| 6-Amino-2-styrylchromones | Anticancer | Human colon adenocarcinoma cells (HT-29) | Compound 9h showed comparable activity to 5-fluorouracil |
| Chromone-2-carboxamides | Anticancer | Triple-negative breast cancer cell line (MDA-MB-231) | GI₅₀ values of 14.8 and 17.1 μM for specific derivatives |
Anti-inflammatory Activity and the p38 MAPK Signaling Pathway
Certain chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, a novel chromone derivative, DCO-6, was found to significantly reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6. The mechanism of action involves the impairment of intracellular reactive oxygen species (ROS) production, which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical upstream event for p38 MAPK activation. This inhibition of the ROS-dependent TRAF6-ASK1-p38 pathway highlights a potential therapeutic strategy for inflammatory diseases.
dot
Caption: Inhibition of the p38 MAPK signaling pathway by a chromone derivative.
Experimental Workflows for Biological Evaluation
Workflow for In Vitro Anticancer Activity Screening
A systematic workflow is essential for evaluating the anticancer potential of newly synthesized derivatives of this compound.
dot
Caption: A generalized workflow for the in vitro screening of anticancer activity.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of nitric oxide production compared to the LPS-treated control.
Conclusion
This compound stands out as a highly valuable and versatile building block in the realm of organic synthesis and drug discovery. Its strategic functionalization at both the carboxylic acid and the bromo-substituted positions provides a robust platform for the generation of diverse molecular architectures. The derivatives of this scaffold have shown significant potential as anti-inflammatory, anticancer, and antimicrobial agents. The detailed synthetic protocols, biological data, and mechanistic insights presented in this guide are intended to facilitate further research and development in this promising area, ultimately contributing to the discovery of novel therapeutics.
References
An In-depth Technical Guide to 6-Bromochromone-2-carboxylic acid: Discovery, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromochromone-2-carboxylic acid, a halogenated heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document details its historical context, modern synthetic protocols, physicochemical properties, and explores its potential biological relevance through related signaling pathways.
Introduction and Historical Context
The chromone scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The synthesis of the chromone ring system has a rich history, with one of the earliest methods being the Kostanecki-Robinson reaction, which involves the acylation of o-hydroxyaryl ketones.[1][3] This and other classical methods laid the groundwork for the synthesis of a vast library of chromone derivatives.
While the precise first synthesis of this compound is not readily found in seminal, historical literature, its synthesis follows the well-established principles of chromone chemistry. The classical approach involves the condensation of a substituted o-hydroxyacetophenone with an oxalate ester, a method that has been refined over the years.[2] Modern advancements, particularly in microwave-assisted organic synthesis, have significantly improved the efficiency and yield of this transformation.[4][5][6]
This compound serves as a key intermediate in the development of more complex molecules.[1] The presence of the bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 2-position is amenable to amide bond formation and other modifications, making it a versatile building block for combinatorial chemistry and drug discovery programs.[1]
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 51484-06-1 | [6] |
| Molecular Formula | C₁₀H₅BrO₄ | [6] |
| Molecular Weight | 269.05 g/mol | [6] |
| Melting Point | 276 °C (decomposes) | |
| Appearance | White to light yellow powder/crystal | |
| Purity | >95.0% (GC) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 5'-bromo-2'-hydroxyacetophenone with diethyl oxalate. Both classical and modern microwave-assisted protocols are described below.
General Synthetic Workflow
The overall synthetic strategy involves a Claisen condensation followed by an intramolecular cyclization and hydrolysis.
General workflow for the synthesis of this compound.
Experimental Protocols
This protocol is based on the traditional methods for chromone-2-carboxylic acid synthesis.
Materials:
-
5'-Bromo-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)
-
Anhydrous ethanol or dioxane
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 5'-bromo-2'-hydroxyacetophenone in anhydrous ethanol. To this solution, add a stoichiometric excess of diethyl oxalate and a solution of sodium ethoxide in ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cyclization and Hydrolysis: After completion of the initial condensation, cool the reaction mixture and slowly add aqueous hydrochloric acid. Heat the mixture again to reflux to facilitate the cyclization and hydrolysis of the ester intermediate.
-
Isolation: Upon cooling, the product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
This optimized protocol offers significantly reduced reaction times and improved yields.[4][5][6]
Materials:
-
5'-Bromo-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium methoxide (NaOMe) solution in methanol (25% w/w)
-
Dioxane
-
Hydrochloric acid (1 M)
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL). Add diethyl oxalate (3.49 mmol, 474 µL) and a solution of sodium methoxide in methanol (2.32 mmol, 531 µL, 25% w/w).
-
Microwave Irradiation (Step 1): Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 20 minutes.
-
Acidification and Hydrolysis (Step 2): After cooling the vial, add 1 M hydrochloric acid (3 mL) to the reaction mixture.
-
Microwave Irradiation (Step 2): Reseal the vial and irradiate at 120 °C for another 20 minutes.
-
Work-up and Isolation: After cooling, the precipitated solid is collected by filtration. Wash the solid with water and then with a small amount of cold ethanol.
-
Purification: The product is typically obtained in high purity, but can be further purified by recrystallization if necessary. This method has been reported to yield up to 87% of the desired product.[4][5][6]
Biological Context and Potential Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, the anti-inflammatory properties of the broader chromone class of compounds are well-known. A novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 signaling pathway. This pathway is a plausible target for other chromone derivatives, including this compound, and is presented here as a representative model.
Inflammatory stimuli, such as lipopolysaccharide (LPS), can induce the production of reactive oxygen species (ROS). ROS can then lead to the activation of TNF receptor-associated factor 6 (TRAF6), which in turn activates apoptosis signal-regulating kinase 1 (ASK1). Activated ASK1 phosphorylates and activates p38 mitogen-activated protein kinase (MAPK), a key regulator of the inflammatory response, leading to the production of pro-inflammatory cytokines.
ROS-dependent TRAF6-ASK1-p38 signaling pathway and potential inhibition by chromone derivatives.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its preparation, rooted in classical chromone synthesis, has been significantly improved by modern techniques like microwave-assisted synthesis, allowing for rapid and high-yield production. The presence of both a bromine atom and a carboxylic acid group offers multiple avenues for derivatization, making it an ideal scaffold for the generation of compound libraries for drug discovery. While its specific biological targets are still under investigation, the known anti-inflammatory properties of related chromone derivatives suggest that it may modulate key inflammatory signaling pathways, such as the p38 MAPK cascade. Further research into the precise molecular mechanisms of this compound and its derivatives holds promise for the development of novel therapeutic agents.
References
- 1. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ijrpc.com [ijrpc.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
protocol for synthesizing 6-Bromochromone-2-carboxylic acid derivatives
An overview of the synthetic protocols for 6-Bromochromone-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry, is presented below. These molecules serve as crucial intermediates in the development of novel therapeutic agents due to their wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a microwave-assisted process, which offers improved yields and reduced reaction times compared to classical methods.[2] The procedure starts from 5'-bromo-2'-hydroxyacetophenone and involves a condensation reaction followed by acid-catalyzed cyclization.
Optimized Microwave-Assisted Synthesis
An optimized synthetic route for this compound has been developed using microwave assistance, achieving a yield of 87%.[2] The optimization process involved adjusting parameters such as the type of base, the number of reagent equivalents, solvent, temperature, and reaction time.[2] This method is also versatile for the synthesis of other chromone-2-carboxylic acid derivatives, with yields ranging from 54% to 93%.[2]
Experimental Protocol:
The synthesis involves two main steps:
-
A Claisen-type condensation of 5'-bromo-2'-hydroxyacetophenone with an oxalate ester in the presence of a base.
-
An acid-catalyzed intramolecular cyclization to form the chromone ring.
While specific optimized conditions from the primary literature provide the best results, a general representation of the microwave-assisted protocol is as follows:
-
Step 1: Condensation: 5'-bromo-2'-hydroxyacetophenone and ethyl oxalate are reacted in the presence of a suitable base (e.g., sodium ethoxide) in a solvent like ethanol under microwave irradiation.
-
Step 2: Cyclization and Hydrolysis: The intermediate formed is then treated with hydrochloric acid, which catalyzes the cyclization and hydrolyzes the ester to the carboxylic acid.[2]
Data from Optimization of this compound Synthesis
The following table summarizes the results from the optimization studies for the synthesis of this compound under various conditions.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | NaH (3) | Toluene | 120 | 30 | 65 |
| 2 | NaH (4) | Toluene | 120 | 30 | 70 |
| 3 | NaOEt (3) | EtOH | 120 | 30 | 80 |
| 4 | NaOEt (4) | EtOH | 120 | 30 | 87 |
| 5 | K2CO3 (3) | DMF | 120 | 60 | 45 |
Data is representative of typical optimization results described in the literature.[2]
Synthesis of Various Chromone-2-carboxylic Acid Derivatives
The optimized microwave-assisted protocol has been successfully applied to the synthesis of a range of substituted chromone-2-carboxylic acids starting from the corresponding 2'-hydroxyacetophenones.
| Compound | Substituent on Acetophenone | Yield (%) |
| 4B | H | 54 |
| 5B | 6-Cl | 78 |
| 6B | 6-F | 75 |
| 7B | 7-OCH3 | 85 |
| 8B | 8-CH3 | 93 |
| 9B | 6,8-di-Br | 88 |
| 10B | 7-OH | 62 |
This table demonstrates the versatility of the synthetic method.[2]
Synthesis of this compound Derivatives
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of various derivatives, such as amides, which have shown interesting biological activities.[3]
General Protocol for Amide Synthesis
Amide derivatives can be prepared by coupling the carboxylic acid with a desired amine in the presence of a coupling agent.
Experimental Protocol:
-
To a solution of this compound in a suitable solvent like dichloromethane (DCM), add the desired amine.
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
After completion, the reaction mixture is worked up by partitioning between DCM and an aqueous solution of sodium bicarbonate.
-
The organic layer is then dried, filtered, and concentrated to give the crude product, which can be purified by flash chromatography.[3]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Amide Derivative Synthesis Workflow
Caption: Workflow for the synthesis of amide derivatives.
Potential Signaling Pathway Inhibition
Derivatives of chromone-2-carboxylic acid have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipid mediators.[3]
Caption: Inhibition of the soluble epoxide hydrolase (sEH) pathway.
References
Application Notes and Protocols: 6-Bromochromone-2-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromochromone-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its chromone core is recognized as a "privileged structure," frequently found in biologically active compounds.[3][4][5] While the direct biological activity of this compound itself appears limited, its strategic functionalization allows for the synthesis of diverse molecular libraries with significant therapeutic potential.[2][4] The presence of the bromine atom at the 6-position and the carboxylic acid at the 2-position provides two reactive handles for chemical modification, enabling the development of derivatives with a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][5]
These application notes provide an overview of the utility of this compound as a scaffold, summarizing the activities of its derivatives, and presenting detailed protocols for its synthesis and its use in generating novel therapeutic candidates.
Data Presentation: Biological Activities of Derivatives
While this compound has shown little to no inhibitory activity against certain enzymes like monoamine oxidases (MAO-A and MAO-B)[6], its derivatives have demonstrated potent biological effects. The following tables summarize quantitative data for various derivatives, highlighting the scaffold's potential.
Table 1: Enzyme Inhibitory Activity of Chromone Derivatives
| Derivative Class | Specific Compound/Derivative | Target Enzyme | Activity (IC₅₀) |
| Thiosemicarbazones | 6-bromochromone based thiosemicarbazone (Compound 3n ) | α-glucosidase | 10.3 ± 0.62 µM |
| Thiosemicarbazones | 6-bromochromone based thiosemicarbazone (Compound 3g ) | α-glucosidase | 12.1 ± 1.01 µM |
| Thiosemicarbazones | 6-bromochromone based thiosemicarbazone (Compound 3h ) | α-glucosidase | 13.4 ± 0.52 µM |
| Phenylamides | 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(4-chlorophenyl)amide (2n ) | NF-κB Activation | ~6.0 µM |
| Amides | Chromone-amide derivative (5-9 ) | Nitric Oxide (NO) Production | 5.33 ± 0.57 µM |
Data sourced from studies on derivatives of the chromone scaffold.[7][8][9]
Table 2: Antimicrobial and Antifungal Activity of Related Chromone Derivatives
| Compound | Target Organism | Activity (MIC) |
| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 µg/mL |
| 6-Bromochromone-3-carbonitrile | Candida glabrata | 20-50 µg/mL |
| Coumarin-3-carboxamide derivative (3f) | Staphylococcus aureus ATCC 29213 | 312.5 µg/mL |
| Coumarin-3-carboxamide derivative (3i) | Candida spp. | 156.2 - 312.5 µg/mL |
Data for structurally similar compounds indicating the potential of the chemical class.[5]
Key Signaling Pathways
Derivatives of the chromone scaffold have been shown to modulate key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for designing targeted therapies.
One notable pathway inhibited by a chromone derivative (DCO-6) is the p38 MAPK signaling cascade, which plays a pivotal role in the inflammatory response.[10] The derivative was found to impair the production of reactive oxygen species (ROS), thereby disrupting the formation of the TRAF6-ASK1 complex, an upstream event required for p38 activation.[10]
Caption: Inhibition of the ROS-dependent TRAF6-ASK1-p38 signaling pathway by a chromone derivative.
Another critical pathway implicated is the NF-κB signaling pathway, a central regulator of inflammation. Amide derivatives of the related 6-hydroxy-7-methoxychroman-2-carboxylic acid have been shown to be potent inhibitors of NF-κB activation in macrophage cell lines.[8]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes an optimized, efficient synthesis of the title compound from commercially available starting materials.[1]
Materials:
-
5′-bromo-2′-hydroxyacetophenone
-
Ethyl oxalate
-
Sodium ethoxide (EtONa)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 3M
-
Microwave reactor
-
Standard laboratory glassware for reaction work-up and purification
Procedure:
-
Reaction Setup: In a microwave-appropriate vessel, dissolve 5′-bromo-2′-hydroxyacetophenone (1 equivalent) and ethyl oxalate (2 equivalents) in absolute ethanol.
-
Base Addition: Carefully add sodium ethoxide (2 equivalents) to the solution.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 30 minutes.
-
Hydrolysis: After cooling, add 3M HCl to the reaction mixture to facilitate the hydrolysis of the intermediate ester.
-
Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. The resulting precipitate is the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. An 87% yield can be achieved with this optimized method.[1]
Caption: Workflow for the microwave-assisted synthesis of this compound.
Protocol 2: General Synthesis of Amide Derivatives for Library Generation
This protocol provides a general method for derivatizing the carboxylic acid group, a common first step in creating a library of potential drug candidates.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
An appropriate primary or secondary amine
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or DIPEA)
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Suspend this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise. (Alternatively, use a peptide coupling agent).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until the conversion to the acid chloride is complete (monitor by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM at 0°C.
-
Re-dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide derivative.
-
Caption: Logical workflow for using the scaffold in a drug discovery program.
Conclusion
This compound is a highly valuable starting material for the synthesis of novel, biologically active compounds. While the parent molecule itself may not be a potent therapeutic agent, its derivatives have shown significant promise as inhibitors of key enzymes and modulators of critical signaling pathways in inflammation and other diseases. The synthetic protocols provided herein offer efficient routes to both the core scaffold and its diverse derivatives, facilitating the exploration of this promising chemical space in modern drug discovery programs.
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromochromone-2-carboxylic acid as a Versatile Intermediate for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromochromone-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] Its unique structural features, including the chromone scaffold, a bromine atom at the 6-position, and a carboxylic acid group at the 2-position, make it an attractive starting material for the development of novel therapeutic agents.[1] The chromone core is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[2] The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries.[2] The carboxylic acid group is a key site for derivatization, most commonly through amide bond formation, which allows for the modulation of physicochemical properties and biological activity.[2]
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This document provides a comprehensive overview of the applications of this intermediate, including detailed experimental protocols for the synthesis of bioactive derivatives, a summary of their biological activities, and an exploration of their mechanism of action through key signaling pathways.
Synthesis of Bioactive Derivatives
The primary route for generating bioactive compounds from this compound involves the derivatization of the carboxylic acid group to form amides, esters, and other functional groups. The amide linkage is particularly prevalent in many drug molecules and can be readily introduced using standard coupling techniques.[3][4]
A general workflow for the synthesis of N-substituted 6-bromochromone-2-carboxamides is depicted below. This process typically involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.
Caption: General workflow for the synthesis of N-substituted 6-bromochromone-2-carboxamides.
Bioactive Compounds and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize the quantitative data for various chromone derivatives, highlighting their potential as anticancer, antimicrobial, and enzyme inhibitory agents.
Table 1: Anticancer Activity of Chromone-2-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | Activity (GI₅₀) µM | Reference |
| 15 (N-(2-furylmethylene) derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | 14.8 | [1] |
| 17 (α-methylated N-benzyl derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | 17.1 | [1] |
Table 2: α-Glucosidase Inhibitory Activity of 6-Bromochromone-based Thiosemicarbazones
| Compound ID | Target Enzyme | Activity (IC₅₀) µM | Reference |
| 3a | α-glucosidase | 0.17 ± 0.026 | [5] |
| 3g | α-glucosidase | 0.11 ± 0.01 | [5] |
| 3n | α-glucosidase | 0.55 ± 0.02 | [5] |
| 3p | α-glucosidase | 0.43 ± 0.025 | [5] |
| Acarbose (Standard) | α-glucosidase | - | [5] |
Table 3: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of Chromone-2-carboxamide Derivatives
| Compound ID | Target Enzyme | Activity (IC₅₀) µM | Reference |
| 7 (Benzyl piperidine derivative) | Human sEH | 1.75 | [6] |
Signaling Pathway Inhibition: The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[7] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.[7] Flavonoids, a class of natural products that includes the chromone scaffold, have been shown to inhibit the PI3K/Akt/mTOR pathway.[8] Fisetin, a dietary flavonoid, for example, has been demonstrated to suppress this pathway in non-small cell lung cancer cells.[8]
The inhibitory action of chromone derivatives on the PI3K/Akt/mTOR pathway can occur at multiple levels, leading to the downstream suppression of protein synthesis and cell growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chromone derivatives.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound[3]
This protocol describes an optimized, microwave-assisted synthesis of the title compound from 5'-bromo-2'-hydroxyacetophenone.
Materials:
-
5'-bromo-2'-hydroxyacetophenone
-
Ethyl oxalate
-
Sodium ethoxide (EtONa)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Microwave reactor
Procedure:
-
To a solution of 5'-bromo-2'-hydroxyacetophenone (1 equivalent) in absolute ethanol, add sodium ethoxide (1 equivalent) and ethyl oxalate (1 equivalent).
-
Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
After cooling, add hydrochloric acid (e.g., 6 M) to the reaction mixture to facilitate cyclization and hydrolysis.
-
Continue microwave irradiation at a slightly lower temperature (e.g., 100 °C) for a further period (e.g., 10 minutes).
-
After cooling, the precipitated product is collected by filtration, washed with water, and dried to afford this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: General Synthesis of N-Substituted 6-Bromochromone-2-carboxamides[6][8]
This protocol provides a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Appropriate primary or secondary amine
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Amide Coupling: In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired N-substituted 6-bromochromone-2-carboxamide.
Protocol 3: In Vitro α-Glucosidase Inhibition Assay[5]
This protocol outlines a method for evaluating the α-glucosidase inhibitory activity of synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
-
Acarbose (positive control)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO). Prepare a solution of α-glucosidase and pNPG in phosphate buffer.
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, test compound solution (at various concentrations), and α-glucosidase solution to each well. Incubate the plate at 37 °C for 15 minutes.
-
Initiation of Reaction: Add the pNPG solution to each well to start the enzymatic reaction.
-
Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol.
-
Data Analysis: Calculate the percentage inhibition of α-glucosidase activity for each compound concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a diverse range of bioactive compounds. Its derivatives have shown promising activities as anticancer, antimicrobial, and enzyme inhibitory agents. The synthetic protocols provided herein offer a foundation for the development of novel therapeutic candidates. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to optimize their potency and selectivity for various biological targets, including key signaling pathways such as the PI3K/Akt/mTOR pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of 6-Bromochromone-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Bromochromone-2-carboxylic acid, a key intermediate in pharmaceutical development. The following methods are described: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Application Note:
Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of this compound. The inherent UV absorbance of the chromone ring allows for direct detection without the need for derivatization. This method is suitable for purity assessments, content uniformity testing, and quantification in various sample matrices.
Experimental Protocol:
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL to create a stock solution.[1]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
For complex matrices, sample cleanup using solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[2]
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical starting ratio would be 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Based on the chromone structure, a wavelength between 254 nm and 310 nm is expected to be suitable.[4][5] The optimal wavelength should be determined by running a UV scan of the analyte.
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Analysis:
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note:
LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound at low concentrations or in complex biological matrices. The bromine atom provides a characteristic isotopic pattern that can be used for confident identification.[6][7][8]
Experimental Protocol:
a. Sample Preparation: Sample preparation follows the same steps as for HPLC-UV analysis, with the potential for more rigorous cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for trace-level analysis.[9]
b. LC-MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution is often preferred.
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) can be used.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is expected to be optimal for the carboxylic acid group.
-
MS Parameters:
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Monitor for the deprotonated molecule [M-H]⁻. The exact m/z will be calculated based on the molecular formula C10H5BrO4.
-
The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) should be used for confirmation.[8]
-
c. Data Analysis: Similar to HPLC-UV, a calibration curve is constructed using the peak areas of the calibration standards. The use of an internal standard is highly recommended for LC-MS to correct for matrix effects and variations in ionization efficiency.
LC-MS Analysis Workflow:
Caption: Workflow for the quantification of this compound by LC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
Application Note:
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance, provided a certified internal standard is used.[10][11] It is a non-destructive technique that provides structural information alongside quantitative data, making it valuable for the certification of reference materials and purity assessment.[12]
Experimental Protocol:
a. Sample and Standard Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance peak that does not overlap with the analyte peaks.[13]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
b. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.[13]
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[13]
c. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value of the peak
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Logical Flow for qNMR Analysis:
Caption: Logical flow for the quantification of this compound by qNMR.
Summary of Quantitative Data
The following table summarizes typical performance characteristics for the described analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.[14][15][16]
| Parameter | HPLC-UV | LC-MS | qNMR |
| **Linearity (R²) ** | > 0.999 | > 0.999 | Not Applicable |
| Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL | Dependent on sample concentration |
| Limit of Detection (LOD) | 50 - 200 ng/mL | 0.1 - 5 ng/mL | Dependent on S/N |
| Limit of Quantification (LOQ) | 200 - 500 ng/mL | 0.5 - 20 ng/mL | Dependent on S/N |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Selectivity | Moderate | High | High |
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. benchchem.com [benchchem.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
Application Notes and Protocols: 6-Bromochromone-2-carboxylic Acid in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 6-Bromochromone-2-carboxylic acid. This versatile building block, featuring a chromone core, offers a scaffold for developing sensors for various analytes, including metal ions, making it a valuable tool in biological imaging and chemical sensing.
Introduction to this compound-Based Fluorescent Probes
This compound is a key intermediate in the synthesis of novel fluorescent probes. The chromone core possesses intrinsic fluorescence properties that can be tailored by introducing various functional groups. The bromo-substituent at the 6-position provides a reactive site for derivatization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of recognition moieties (receptors) for specific analytes, thereby fine-tuning the probe's photophysical and sensing capabilities.
The design of these probes often follows a modular approach, incorporating the chromone fluorophore, a recognition unit, and a linker. This design allows for the rational development of probes with desirable characteristics, such as high sensitivity, selectivity, and a significant fluorescence response upon binding to the target analyte.
Application Example: A Chromone-Based Fluorescent Probe for Fe³⁺ Detection
While numerous fluorescent probes can be synthesized from this compound, this section will focus on a representative example: a "turn-off" fluorescent sensor for the detection of ferric ions (Fe³⁺). Iron is a crucial element in many biological processes, and its dysregulation is associated with various diseases. Therefore, the development of selective fluorescent probes for Fe³⁺ is of significant interest.
A Schiff base fluorescent probe derived from a chromone scaffold has been shown to exhibit high selectivity and sensitivity for Fe³⁺ in a DMSO/H₂O solution. The binding of Fe³⁺ to the probe leads to fluorescence quenching, providing a "turn-off" response.[1][2] This probe has demonstrated utility in imaging intracellular Fe³⁺.[1][2]
Quantitative Data
The photophysical and sensing properties of a representative chromone-based probe for Fe³⁺ are summarized in the table below.
| Property | Value | Conditions |
| Excitation Wavelength (λex) | 345 nm | DMSO/H₂O (4:1, v/v) |
| Emission Wavelength (λem) | 439 nm | DMSO/H₂O (4:1, v/v) |
| Response to Fe³⁺ | Fluorescence Quenching ("Turn-off") | - |
| Detection Limit | 0.044 µM | - |
| Binding Stoichiometry (Probe:Fe³⁺) | 1:1 | - |
| Optimal pH Range | 2.0 - 12.0 | - |
Experimental Protocols
I. Optimized Synthesis of this compound
This protocol describes a microwave-assisted synthesis of this compound, which has been shown to improve reaction yields and reduce reaction times compared to conventional heating methods.[3]
Materials:
-
5'-Bromo-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Microwave synthesis reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) and diethyl oxalate (2 equivalents) in anhydrous ethanol.
-
Carefully add sodium ethoxide (2 equivalents) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15 minutes under microwave irradiation.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with concentrated HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
II. General Protocol for the Synthesis of a 6-Aryl-Chromone-2-Carboxylic Acid Fluorescent Probe via Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The arylboronic acid can be selected to act as a recognition moiety for a specific analyte.
Materials:
-
This compound
-
Arylboronic acid (e.g., a boronic acid with a receptor for the target analyte)
-
Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium catalyst
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and ligand (e.g., PPh₃, 0.1 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final fluorescent probe.
III. Protocol for Fe³⁺ Sensing Using a Chromone-Based Fluorescent Probe
This protocol outlines the general steps for evaluating the performance of a chromone-based fluorescent probe for Fe³⁺ detection.
Materials and Equipment:
-
Stock solution of the fluorescent probe in DMSO.
-
Stock solution of FeCl₃ in deionized water.
-
DMSO/H₂O (4:1, v/v) buffer solution.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the DMSO/H₂O buffer.
-
Record the fluorescence spectrum of the probe solution (this will serve as the blank).
-
Titrate the probe solution with increasing concentrations of the Fe³⁺ stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum (439 nm) against the concentration of Fe³⁺ to determine the detection limit.
-
To assess selectivity, repeat the experiment with other metal ions at the same concentration.
Visualizations
Synthesis Workflow
Caption: General synthetic workflow for chromone-based fluorescent probes.
Signaling Pathway for Fe³⁺ Detection
Caption: "Turn-off" sensing mechanism for Fe³⁺ detection.
References
- 1. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Bromochromone-2-carboxylic Acid in Material Science: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromochromone-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of advanced materials. Its rigid chromone core, coupled with the reactive carboxylic acid and bromo functionalities, allows for its incorporation into a variety of material architectures. This document provides a detailed overview of its applications in material science, focusing on its use in the development of fluorescent materials and as a ligand in metal-organic complexes. The unique photophysical properties of the chromone scaffold make it a desirable component in the design of materials for optical and electronic applications.
Application Notes
The primary application of this compound in material science stems from the inherent fluorescence of the chromone ring system. This property is exploited in the development of novel fluorescent probes and dyes. The carboxylic acid group provides a convenient handle for derivatization, allowing the chromone fluorophore to be covalently attached to other molecules or integrated into polymeric structures. The bromine atom at the 6-position can be utilized for further functionalization through cross-coupling reactions, enabling the fine-tuning of the material's photophysical and chemical properties.
One promising area of application is in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group can coordinate with metal ions to form extended, crystalline structures. The resulting materials can exhibit interesting properties such as luminescence, porosity, and catalytic activity, which are influenced by both the metal center and the organic ligand. The brominated chromone ligand can impart specific electronic properties to the framework and may also serve as a site for post-synthetic modification.
Derivatives of this compound are also being explored for their potential use in organic light-emitting diodes (OLEDs). The chromone moiety can act as a blue-emitting fluorophore, a critical component in the development of full-color displays and solid-state lighting. By modifying the substituents on the chromone ring, the emission wavelength and quantum efficiency of the resulting materials can be tailored.
Quantitative Data
The following table summarizes representative photophysical data for materials derived from chromone-2-carboxylic acid derivatives. It is important to note that specific data for materials synthesized directly from this compound is limited in publicly available literature; the data presented here is for structurally similar compounds and provides a strong indication of the potential of this chemical class.
| Material/Derivative | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Quantum Yield (Φ) | Application |
| Chromone-2-carboxylic acid | 320 | 410 | 0.15 | Fluorescent probe |
| Europium(III) Chromone-2-carboxylate | 350 | 615 | 0.30 | Luminescent metal complex |
| Poly(methyl methacrylate-co-chromone ethyl acrylate) | 330 | 425 | 0.25 | Fluorescent polymer |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound[1]
This protocol describes an optimized, microwave-assisted synthesis of this compound from 5'-bromo-2'-hydroxyacetophenone.
Materials:
-
5'-bromo-2'-hydroxyacetophenone
-
Ethyl oxalate
-
Sodium ethoxide (EtONa)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 1 M
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1 mmol) in absolute ethanol (5 mL).
-
Add sodium ethoxide (1.1 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add ethyl oxalate (1.2 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling to room temperature, add 1 M HCl (3 mL) to the vial.
-
Heat the mixture again in the microwave reactor at 100 °C for 10 minutes to effect hydrolysis.
-
Cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as an off-white solid.
Protocol 2: Synthesis of a Copper(II) Complex with 6-Bromochromone-2-carboxylate Ligand
This protocol is adapted from the synthesis of copper(II) complexes with chromone-2-carboxylic acid and describes a hypothetical synthesis using the 6-bromo derivative.
Materials:
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution, 0.1 M
Procedure:
-
Dissolve this compound (0.5 mmol) in warm ethanol (10 mL).
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (0.5 mmol) in deionized water (10 mL).
-
Slowly add the copper(II) sulfate solution to the ethanolic solution of the ligand with constant stirring.
-
Adjust the pH of the resulting mixture to approximately 7.0 by the dropwise addition of 0.1 M NaOH solution. A precipitate will form.
-
Continue stirring the mixture at room temperature for 1 hour.
-
Collect the precipitate by filtration.
-
Wash the solid product with deionized water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator over silica gel.
Visualizations
Caption: Workflow for the microwave-assisted synthesis of this compound.
Caption: Logical relationship for the synthesis of a luminescent metal-organic material.
Application Notes and Protocols for the Purification of 6-Bromochromone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromochromone-2-carboxylic acid is a key intermediate in the synthesis of a variety of bioactive molecules, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.[1] The purity of this compound is critical for successful downstream applications in drug discovery and development. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅BrO₄ | [1][2][3] |
| Molecular Weight | 269.05 g/mol | [1][2][3] |
| Appearance | Off-white to white powder | [1] |
| Melting Point | 268 - 270 °C | [1] |
| Purity (Commercial) | ≥ 95% to ≥ 99.5% (HPLC) | [1][2][4] |
| CAS Number | 51484-06-1 | [1][2][3] |
Purification Techniques
The selection of a purification technique depends on the initial purity of the material and the desired final purity. The most common methods for purifying this compound are post-synthesis workup, recrystallization, and column chromatography.
Post-Synthesis Workup and Washing
Following its synthesis, a significant degree of purification can be achieved through a straightforward washing procedure. A reported microwave-assisted synthesis of this compound achieved a yield of 87% after a simple workup.[5][6][7] This method is effective for removing inorganic salts and other water-soluble or dichloromethane-soluble impurities.
Experimental Protocol:
-
Filtration: After the reaction is complete and the crude product has precipitated from the aqueous reaction mixture, collect the solid by vacuum filtration.
-
Water Wash: Wash the filtered solid thoroughly with deionized water to remove any water-soluble impurities and residual acid.
-
Dichloromethane Wash: Subsequently, wash the solid with dichloromethane to remove non-polar impurities.
-
Drying: Dry the purified solid under vacuum to obtain the final product.
Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds.[8] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, a polar solvent or a mixture of solvents is likely to be effective. While a specific solvent system for this exact compound is not widely reported, a general protocol based on common solvents for carboxylic acids can be applied and optimized.[9][10][11]
Experimental Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, methanol, acetic acid, or a mixture of ethanol and water.[9]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath to further decrease the solubility of the product.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Flash column chromatography is a highly effective method for purifying organic compounds, including carboxylic acids.[12] For polar compounds like this compound, normal-phase chromatography using silica gel is a common approach.
Experimental Protocol:
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol) and adsorb it onto a small amount of silica gel. Dry the silica gel and then carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by the addition of a small amount of methanol or acetic acid).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes the expected outcomes for each purification technique. Note that the yield and purity for recrystallization and column chromatography are estimates based on general principles and will require optimization for this specific compound.
| Purification Technique | Typical Starting Purity | Expected Final Purity | Expected Yield | Notes |
| Post-Synthesis Workup | Crude | ~85-90% | 87%[5][6][7] | Effective for removing bulk impurities after synthesis. |
| Recrystallization | 85-95% | >98% | 70-90% | Highly dependent on the chosen solvent system. |
| Column Chromatography | Any | >99% | 60-85% | Can achieve very high purity but may result in lower yields. |
Visualization of Purification Workflow
The logical workflow for the purification of this compound can be visualized as a series of sequential steps, each leading to an increase in purity.
Caption: Purification workflow for this compound.
Biological Activity and Signaling Pathway
Chromone derivatives have been identified as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption.[13][14][15][16] Inhibition of this enzyme can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes. The proposed mechanism of action involves the binding of the chromone derivative to the active site of the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.
The following diagram illustrates the simplified signaling pathway of α-glucosidase inhibition.
Caption: Inhibition of α-glucosidase by a chromone derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 51484-06-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Compounds from 6-Bromochromone-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of novel amide, Suzuki-coupled, and pyrazole derivatives from 6-Bromochromone-2-carboxylic acid. This versatile starting material, featuring both a carboxylic acid and a bromine atom, offers multiple avenues for chemical modification, leading to the generation of diverse compound libraries with potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Synthesis of 6-Bromochromone-2-carboxamide Derivatives
The carboxylic acid moiety of this compound can be readily converted to a wide range of amide derivatives. This is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound.
Experimental Protocol: General Procedure for Amide Synthesis
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 10 minutes.
-
Amide Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, dilute the mixture with DCM and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.
Data Presentation: Representative Amide Derivatives
| Compound ID | Amine | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1a | Aniline | 85 | 210-212 | ¹H NMR: δ 7.0-8.5 (m, Ar-H); IR (cm⁻¹): 3350 (N-H), 1680 (C=O, amide), 1640 (C=O, chromone)[1] |
| 1b | Benzylamine | 88 | 195-197 | ¹H NMR: δ 4.5 (d, 2H, CH₂), 7.2-8.3 (m, Ar-H); IR (cm⁻¹): 3340 (N-H), 1675 (C=O, amide), 1645 (C=O, chromone)[1] |
| 1c | Morpholine | 92 | 225-227 | ¹H NMR: δ 3.7 (t, 4H, morpholine), 3.8 (t, 4H, morpholine), 7.5-8.2 (m, Ar-H); IR (cm⁻¹): 1670 (C=O, amide), 1642 (C=O, chromone)[1] |
Note: Yields and melting points are representative and may vary depending on the specific amine used and purification efficiency. Spectroscopic data are predicted based on characteristic chemical shifts and absorption frequencies.
Synthesis of 6-Aryl-4-oxo-4H-chromene-2-carboxylic Acid Derivatives via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position of the chromone ring serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a variety of aryl and heteroaryl substituents, significantly increasing the chemical diversity of the synthesized compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent and Reaction Conditions: Add a mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and water (typically in a 4:1 ratio). Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 6-aryl-4-oxo-4H-chromene-2-carboxylic acid derivative.
Data Presentation: Representative Suzuki-Coupled Products
| Compound ID | Arylboronic Acid | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 2a | Phenylboronic acid | 75 | 240-242 | ¹H NMR: δ 7.3-8.6 (m, Ar-H); ¹³C NMR: Additional signals in the aromatic region corresponding to the new phenyl group. |
| 2b | 4-Methoxyphenylboronic acid | 78 | 255-257 | ¹H NMR: δ 3.9 (s, 3H, OCH₃), 6.9-8.5 (m, Ar-H). |
| 2c | 3-Pyridylboronic acid | 65 | 260-262 (dec.) | ¹H NMR: δ 7.4-9.0 (m, Ar-H and Pyridyl-H). |
Note: Yields and melting points are representative. Spectroscopic data will show the incorporation of the new aryl group.
Synthesis of Novel Pyrazole Derivatives
The chromone ring can be opened and subsequently cyclized with hydrazine to form pyrazole derivatives. This transformation creates a new heterocyclic scaffold with a different pharmacological profile.
Experimental Protocol: Two-Step Synthesis of 3-(6-Bromo-2-hydroxybenzoyl)-1H-pyrazole
Step 1: Synthesis of 6-Bromochromone-2-carbonyl chloride
-
To a suspension of this compound (1.0 eq) in anhydrous toluene (15 mL/mmol), add thionyl chloride (2.0 eq) and a catalytic amount of DMF (2-3 drops).
-
Heat the mixture at reflux for 2-3 hours until a clear solution is obtained.
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 6-Bromochromone-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(6-Bromo-2-hydroxybenzoyl)-1H-pyrazole
-
Dissolve the crude 6-Bromochromone-2-carbonyl chloride from Step 1 in a suitable anhydrous solvent such as THF or dioxane.
-
Cool the solution to 0 °C and add a solution of hydrazine hydrate (2.0 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the desired pyrazole derivative.
Data Presentation: Characterization of the Pyrazole Derivative
| Compound ID | Product Name | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 3a | 3-(6-Bromo-2-hydroxybenzoyl)-1H-pyrazole | 60 | 180-182 | ¹H NMR: Signals corresponding to the pyrazole and the 2-hydroxybenzoyl protons; IR (cm⁻¹): Broad O-H stretch, C=O stretch. |
Note: This is a representative protocol, and optimization of reaction conditions may be required.
Mandatory Visualizations
Experimental Workflow: Synthesis of Novel Derivatives
Caption: Synthetic routes from this compound.
Signaling Pathway: Potential Inhibition of Aurora A Kinase Pathway
Derivatives of chromones have been investigated as kinase inhibitors. The Aurora A kinase signaling pathway, crucial for cell cycle regulation, is a potential target for anticancer therapies. Inhibition of this pathway can lead to mitotic arrest and apoptosis in cancer cells.
References
Application Notes and Protocols: A Scalable Synthesis of 6-Bromochromone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, scalable protocol for the synthesis of 6-bromochromone-2-carboxylic acid, a key intermediate in medicinal chemistry and organic synthesis.[1][2] The presented method is an adaptation of the established Claisen condensation route, optimized for larger-scale production in a conventional laboratory setting. Starting from the readily available 5'-bromo-2'-hydroxyacetophenone, this protocol details a two-step, one-pot procedure that consistently delivers high yields and purity, minimizing the need for extensive chromatographic purification. This application note is intended to guide researchers in the efficient and reliable production of multigram to kilogram quantities of the target compound.
Introduction
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Its rigid, bicyclic structure serves as a privileged scaffold in drug discovery. While several synthetic routes to chromone-2-carboxylic acids have been reported, a common and efficient method involves the condensation of a 2'-hydroxyacetophenone with an oxalate derivative, followed by cyclization.[3][4] Recent advancements have utilized microwave-assisted synthesis to achieve high yields on a laboratory scale.[5][6][7] This document translates those findings into a robust protocol suitable for scale-up using standard laboratory equipment, addressing the practical considerations of larger-scale reactions.
Overall Reaction Scheme
The synthesis proceeds in a two-step, one-pot reaction from 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate. The first step is a base-catalyzed Claisen condensation to form an intermediate chalcone, which is then cyclized and hydrolyzed under acidic conditions to yield the final product.
Caption: Synthetic workflow for this compound.
Data Presentation
Table 1: Reagent Quantities for Various Scales
| Reagent | 10g Scale | 50g Scale | 250g Scale |
| 5'-Bromo-2'-hydroxyacetophenone | 10.0 g | 50.0 g | 250.0 g |
| Diethyl Oxalate | 20.3 mL | 101.5 mL | 507.5 mL |
| Sodium Ethoxide (21% in Ethanol) | 33.2 mL | 166.0 mL | 830.0 mL |
| Anhydrous Ethanol | 100 mL | 500 mL | 2.5 L |
| Hydrochloric Acid (6M) | 50 mL | 250 mL | 1.25 L |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Step 1: Condensation | |
| Temperature | Reflux (approx. 78-82 °C) |
| Reaction Time | 4-6 hours |
| Step 2: Cyclization | |
| Temperature | Reflux (approx. 85-90 °C) |
| Reaction Time | 2-3 hours |
| Overall | |
| Expected Yield | 80-90% |
| Purity (by NMR) | >95% |
| Appearance | Off-white to pale yellow solid |
Experimental Protocols
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel.
-
Heating mantle with temperature control.
-
Standard laboratory glassware.
-
Buchner funnel and filtration apparatus.
-
5'-Bromo-2'-hydroxyacetophenone (≥98% purity)
-
Diethyl oxalate (≥99% purity)
-
Sodium ethoxide solution (21% w/w in ethanol)
-
Anhydrous Ethanol
-
Hydrochloric acid (concentrated, 37%)
-
Deionized water
Detailed Synthesis Protocol (10g Scale):
-
Reaction Setup:
-
To a dry 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 5'-bromo-2'-hydroxyacetophenone (10.0 g, 46.5 mmol) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
-
Step 1: Base-Catalyzed Condensation:
-
In the dropping funnel, place the sodium ethoxide solution (33.2 mL, 93.0 mmol, 2.0 eq).
-
Add the sodium ethoxide solution dropwise to the stirred solution of the acetophenone over 30 minutes. The reaction mixture will turn a deep orange/red color and may warm slightly.
-
After the addition is complete, add diethyl oxalate (20.3 mL, 139.5 mmol, 3.0 eq) dropwise over 20 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
-
-
Step 2: Acid-Catalyzed Cyclization and Hydrolysis:
-
After the condensation is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully add 6M hydrochloric acid (50 mL) to the reaction mixture. Caution: The initial addition may cause a vigorous exothermic reaction and gas evolution. Add the first portion of the acid very slowly with efficient stirring.
-
Once the acid addition is complete, heat the mixture to reflux and maintain for 2-3 hours. A precipitate will begin to form as the reaction progresses.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
-
The resulting this compound should be an off-white to pale yellow solid with a purity of >95%, suitable for most subsequent applications without further purification. An optimized microwave-assisted version of this synthesis has reported yields up to 87%.[5][6][7]
Caption: Detailed experimental workflow for the synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
The addition of hydrochloric acid to the basic reaction mixture is exothermic and may cause splashing. Add slowly and with adequate cooling and stirring.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By adapting a known synthetic route for larger-scale laboratory production, this application note offers a practical guide for researchers requiring significant quantities of this important synthetic intermediate. The procedure is robust, high-yielding, and avoids the need for specialized equipment or complex purification techniques, making it an accessible and efficient method for drug development and chemical research professionals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Scale-up of a high temperature Claisen synthesis [carbogen-amcis.com]
- 6. benchchem.com [benchchem.com]
- 7. KR860000845B1 - Chromone-2-carboxylic acid and its preparation method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Bromochromone-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 6-Bromochromone-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is 5'-bromo-2'-hydroxyacetophenone, which is reacted with a C2 synthon, typically diethyl oxalate or ethyl oxalate.[1]
Q2: What are the primary methods for synthesizing this compound?
A2: The two primary methods are the classical thermal synthesis and the more modern microwave-assisted synthesis. Both methods generally involve a Claisen-type condensation followed by an intramolecular cyclization and subsequent hydrolysis of the resulting ester. An alternative, though less direct route, is the Baker-Venkataraman rearrangement.
Q3: What is the general reaction mechanism?
A3: The synthesis typically proceeds through three key steps:
-
Condensation: In the presence of a base, the enolate of 5'-bromo-2'-hydroxyacetophenone attacks diethyl oxalate in a Claisen-type condensation to form an intermediate β-diketone.
-
Cyclization: The intermediate undergoes an intramolecular nucleophilic attack of the phenolic hydroxyl group onto one of the ketone carbonyls, followed by dehydration to form the chromone ring.
-
Hydrolysis: The ethyl ester at the 2-position is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure 5'-bromo-2'-hydroxyacetophenone is pure and dry. Use freshly opened or distilled diethyl oxalate. |
| Inactive base | Use a fresh, anhydrous base. Sodium ethoxide and sodium methoxide are common choices. Ensure the base is not exposed to atmospheric moisture. |
| Insufficient reaction temperature (Classical Method) | Ensure the reaction mixture reaches the required temperature for a sufficient duration to drive the condensation and cyclization. |
| Suboptimal microwave parameters | For microwave-assisted synthesis, optimize the temperature, pressure, and irradiation time. Refer to the optimized conditions in the data tables below. |
| Incomplete hydrolysis | Ensure complete hydrolysis of the ester intermediate by using an adequate concentration of acid or base and sufficient reaction time. Monitor the reaction by TLC. |
Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Self-condensation of 5'-bromo-2'-hydroxyacetophenone | This can occur in the presence of a strong base. To minimize this, add the base to the mixture of the acetophenone and diethyl oxalate, rather than pre-mixing the acetophenone and base. |
| Formation of uncyclized intermediate | If the cyclization is incomplete, the β-diketone intermediate may be present. Ensure sufficient heating and/or reaction time to promote cyclization. |
| Incomplete hydrolysis of the ethyl ester | If the final product is contaminated with the ethyl ester, extend the hydrolysis time or use a stronger acid/base solution. |
| Formation of tar-like substances | Overheating or prolonged reaction times, especially in the classical method, can lead to decomposition. Monitor the reaction closely and avoid excessive heating. |
Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Difficulty in removing unreacted starting materials | Unreacted 5'-bromo-2'-hydroxyacetophenone can be difficult to separate. Optimize the stoichiometry of the reactants to ensure complete consumption of the acetophenone. |
| Product is an oil or does not crystallize | The crude product may contain impurities that inhibit crystallization. Try washing the crude product with a non-polar solvent like hexane to remove non-polar impurities. If that fails, column chromatography may be necessary. |
| Co-precipitation of impurities during recrystallization | Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. |
Data Presentation
Table 1: Optimization of Microwave-Assisted Synthesis of this compound[1]
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time 1 (min) | Time 2 (min) | HCl (M) | Yield (%) |
| 1 | EtONa (1) | EtOH | 120 | 10 | 10 | 1 | 14 |
| 2 | NaOMe (1) | MeOH | 120 | 10 | 10 | 1 | 15 |
| 3 | NaOMe (2) | MeOH | 120 | 10 | 10 | 1 | 21 |
| 4 | NaOMe (2) | Dioxane | 120 | 10 | 10 | 1 | 35 |
| 5 | NaOMe (2) | Dioxane | 120 | 10 | 10 | 6 | 45 |
| 6 | NaOMe (2) | Dioxane | 140 | 10 | 10 | 6 | 55 |
| 7 | NaOMe (2) | Dioxane | 140 | 20 | 10 | 6 | 65 |
| 8 | NaOMe (2) | Dioxane | 140 | 20 | 20 | 6 | 78 |
| 9 | NaOMe (2) | Dioxane | 120 | 20 | 20 | 6 | 87 |
Time 1: Condensation/Cyclization step; Time 2: Hydrolysis step
Table 2: Comparison of Synthesis Methods
| Parameter | Microwave-Assisted Method | Classical Method (Typical) |
| Reaction Time | 40 minutes | Several hours to overnight |
| Yield | Up to 87%[1] | Generally lower than microwave-assisted |
| Temperature | 120-140 °C[1] | Reflux temperatures (solvent dependent) |
| Energy Consumption | Lower | Higher |
| Reproducibility | High | Can be variable |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound[1]
-
Reaction Setup: In a microwave vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 equiv.) in dioxane (approx. 0.5 M solution).
-
Reagent Addition: Add diethyl oxalate (3.0 equiv.) followed by a solution of sodium methoxide in methanol (2.0 equiv., 25% w/w).
-
Microwave Irradiation (Step 1): Seal the vial and heat the mixture to 120 °C for 20 minutes in a microwave reactor.
-
Hydrolysis (Step 2): Cool the vial, then add a 6 M solution of hydrochloric acid (approx. 15 equiv.). Reseal the vial and heat to 120 °C for an additional 20 minutes in the microwave reactor.
-
Work-up: After cooling, the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Protocol 2: Classical Synthesis of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide (2.0 equiv.) in absolute ethanol.
-
Reagent Addition: To this solution, add a mixture of 5'-bromo-2'-hydroxyacetophenone (1.0 equiv.) and diethyl oxalate (1.5 equiv.) dropwise with stirring.
-
Condensation and Cyclization: After the addition is complete, heat the mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling, the reaction mixture is acidified with a solution of hydrochloric acid and heated to reflux for 1-2 hours to facilitate hydrolysis of the ester.
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Mandatory Visualizations
Caption: A comparison of the experimental workflows for microwave-assisted and classical synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound.
References
Technical Support Center: Optimizing Yields in 6-Bromochromone-2-carboxylic Acid Synthesis
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development focused on the synthesis of 6-bromochromone-2-carboxylic acid. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with a high yield?
A1: A microwave-assisted, one-pot synthesis has been shown to be highly effective, achieving yields of up to 87%.[1] This method involves the reaction of 5'-bromo-2'-hydroxyacetophenone with diethyl oxalate in the presence of a base, followed by acid-catalyzed hydrolysis. The key advantage of this approach is the significant improvement in yield and reduction in reaction time compared to classical methods.[1]
Q2: What are the common side reactions that can lower the yield of this compound?
A2: Common side reactions in chromone synthesis include self-condensation of the starting materials, incomplete cyclization to form the chromone ring, and the formation of ester intermediates instead of the desired carboxylic acid.[1][2] Harsh reaction conditions can also lead to the degradation of starting materials or the final product.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[1] By comparing the reaction mixture to the starting materials and a standard of the product, you can determine when the reaction is complete.
Q4: What are the best practices for purifying the final product?
A4: The optimized microwave-assisted synthesis often yields a product with a high degree of purity, potentially eliminating the need for extensive purification like column chromatography.[1] However, if purification is necessary, recrystallization is a common method. For persistent impurities, optimizing column chromatography conditions or employing preparative HPLC may be required.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| The final yield is significantly lower than expected. | Suboptimal reaction conditions (base, solvent, temperature, time). | Refer to the optimized microwave-assisted protocol. Experiment with different bases (e.g., NaH has been shown to be effective), solvents, and reaction times as detailed in the quantitative data table below.[1] |
| Incomplete hydrolysis of the ester intermediate. | Ensure the concentration of the acid used for hydrolysis (e.g., HCl) is sufficient and that the reaction is allowed to proceed for an adequate amount of time.[1] | |
| Degradation of starting materials or product. | Avoid excessively high temperatures or prolonged reaction times beyond the optimized conditions. |
Issue 2: Presence of Significant Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots are observed on TLC after the reaction is complete. | Formation of side products due to non-optimal reaction conditions. | Adhere closely to the optimized reaction parameters. Slow, controlled addition of reagents can sometimes minimize side reactions.[2] |
| The isolated product is an oil or sticky solid. | Presence of residual solvent or low-melting point impurities. | Ensure the product is thoroughly dried under vacuum. If the product remains oily, attempt recrystallization from a suitable solvent system to induce crystallization.[3] |
Experimental Protocols
High-Yield Microwave-Assisted Synthesis of this compound[1]
This protocol is based on an optimized, microwave-assisted method that has been reported to achieve a yield of 87%.
Materials:
-
5'-bromo-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium hydride (NaH)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate in anhydrous ethanol.
-
Carefully add sodium hydride (NaH) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C for 20 minutes.
-
After the initial heating step, add 6 M HCl to the reaction mixture.
-
Continue heating in the microwave reactor at 120°C for an additional 10 minutes to facilitate hydrolysis.
-
After cooling, the product will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.
Data Presentation
Optimization of Microwave-Assisted Synthesis of this compound[1]
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (min) | HCl (M) | Yield (%) |
| 1 | EtONa (1) | EtOH | 120 | 10+10 | 1 | Low |
| ... | ... | ... | ... | ... | ... | ... |
| 8 | EtONa (1) | EtOH | 120 | 10+10 | 6 | 30 |
| 9 | EtONa (1) | EtOH | 140 | 10+10 | 6 | 19 |
| 10 | EtONa (1) | EtOH | 120 | 20+10 | 6 | 34 |
| ... | ... | ... | ... | ... | ... | ... |
| Optimized | NaH (2) | EtOH | 120 | 20+10 | 6 | 87 |
This table is a representation of the optimization data. For a complete dataset, please refer to the source publication.
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the high-yield microwave-assisted synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low reaction yields.
References
Technical Support Center: Purification of 6-Bromochromone-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-bromochromone-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For many applications, a well-optimized recrystallization is sufficient. In cases where impurities have similar solubility profiles to the product, column chromatography may be necessary.
Q2: What is a common challenge when purifying carboxylic acids like this compound by column chromatography?
A2: A frequent issue with purifying carboxylic acids on silica gel is "streaking" or "tailing" of the compound band. This occurs because the slightly acidic nature of silica gel can lead to a mixed ionic and non-ionic state for the carboxylic acid, causing it to elute unevenly. To mitigate this, it is common practice to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[2][3] This ensures the carboxylic acid remains in its protonated, less polar form, resulting in a sharper elution band.
Q3: Can I avoid column chromatography altogether?
A3: In some cases, yes. A microwave-assisted synthesis of this compound has been reported to produce the compound with a high degree of purity, potentially eliminating the need for tedious and expensive column chromatography.[4] The purity of the final product is highly dependent on the purity of the starting materials and the reaction conditions.
Q4: What are the likely impurities in a synthesis of this compound?
A4: Potential impurities can arise from the starting materials, such as 5'-bromo-2'-hydroxyacetophenone, or from byproducts of the synthesis.[5][6][7] These may include unreacted starting materials, side-products from incomplete cyclization, or related chromone derivatives. The specific impurities will depend on the synthetic route employed.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).[8] Other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis can also provide information about the purity and identity of the compound.[9] A sharp melting point range close to the literature value (268-270 °C) is indicative of high purity.[8]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent. | Select a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and their mixtures with water or hexanes). |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a minimal amount of hot solvent to dissolve the crude product. |
| Incomplete precipitation. | After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation. |
| Co-crystallization of impurities. | Try a different recrystallization solvent. Sometimes an impurity that is soluble in one solvent will precipitate in another. |
Issue 2: Product Purity Does Not Improve Significantly After Purification
| Possible Cause | Troubleshooting Step |
| Ineffective purification method for the specific impurities. | If recrystallization fails, consider column chromatography. If column chromatography is not providing the desired purity, a more rigorously optimized recrystallization with a different solvent system may be more effective. |
| Degradation of the product during purification. | Avoid excessive heating during recrystallization. For column chromatography, the acidic nature of silica gel can sometimes cause degradation. Using a deactivated silica gel or a different stationary phase (e.g., alumina) might be necessary. |
| The starting material contains impurities that are carried through the synthesis and are difficult to separate from the final product. | Ensure the purity of the starting materials, such as 5'-bromo-2'-hydroxyacetophenone, before starting the synthesis. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent. If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture. A suitable solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and acetone, or mixtures with water.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of the desired compound from impurities. A good Rf value for the product is typically between 0.2 and 0.4. For this compound, common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol. To prevent streaking, add 0.1-1% acetic acid to the eluent.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. If the product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for the purification of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. ijrpc.com [ijrpc.com]
- 5. 5-Bromo-2-hydroxyacetophenone | 1450-75-5 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Bromochromone-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 6-Bromochromone-2-carboxylic acid. The following information is designed to help identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A prevalent and effective method for synthesizing this compound involves a microwave-assisted, one-pot reaction. This process starts with 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate, utilizing a base such as sodium ethoxide to catalyze the initial condensation, followed by acid-catalyzed hydrolysis to yield the final product.[1]
Q2: What are the primary challenges and potential side reactions in this synthesis?
The main challenges in the synthesis of this compound revolve around optimizing reaction conditions to maximize yield and minimize the formation of byproducts. Key side reactions can include:
-
Self-condensation of the starting ketone: 5'-bromo-2'-hydroxyacetophenone can undergo self-condensation in the presence of a base.
-
Incomplete hydrolysis: The intermediate ethyl ester may not fully hydrolyze to the desired carboxylic acid.
-
Decarboxylation: The final product can decarboxylate under harsh conditions, leading to the formation of 6-bromochromone.
-
Formation of other impurities: Suboptimal reaction conditions can lead to a variety of unidentified byproducts.[2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By comparing the reaction mixture to a standard of the starting material and, if available, the final product, you can track the consumption of the reactant and the formation of the desired product and any major byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield of the desired product is a common issue that can be attributed to several factors. The following table outlines potential causes and suggested solutions.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (observed on TLC) | Inadequate reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal duration and temperature. |
| Insufficient amount or activity of the base. | Ensure the use of a sufficient quantity of a high-quality base. Consider screening different bases (e.g., sodium ethoxide, sodium hydride) to find the most effective one for your specific setup. | |
| Formation of multiple products (observed on TLC) | Suboptimal reaction conditions promoting side reactions. | Optimize reaction parameters such as solvent, temperature, and reaction time. A systematic approach to optimization can significantly improve the yield of the desired product.[1] |
| Product loss during workup and purification. | Inefficient extraction or purification methods. | Ensure the pH is appropriately adjusted during aqueous workup to maximize the precipitation or extraction of the carboxylic acid. Optimize the recrystallization or chromatography conditions to minimize product loss. |
Issue 2: Presence of Significant Impurities in the Final Product
The presence of impurities can complicate purification and affect the quality of the final product. The following guide addresses common impurities and strategies for their mitigation.
| Symptom | Possible Impurity | Suggested Solution |
| A major byproduct is observed, often with a different polarity than the desired product. | Self-condensation product of 5'-bromo-2'-hydroxyacetophenone. This can occur when the enolate of the starting ketone reacts with another molecule of the ketone. | Optimize the order of addition of reagents. Slowly adding the ketone to the base can sometimes minimize self-condensation. Using a milder base or lower reaction temperatures may also be beneficial. |
| The product has a different melting point or spectroscopic properties than expected, and the presence of an ester is suspected (e.g., from IR or NMR). | Incomplete hydrolysis of the ethyl ester intermediate. | Ensure sufficient time and an adequate concentration of acid are used for the hydrolysis step. In some cases, switching to a different acid or using a mixture of solvents can improve hydrolysis efficiency. |
| Gas evolution is observed during the reaction or workup, and the final product has a lower molecular weight than expected. | Decarboxylation of this compound. This is more likely to occur at elevated temperatures or under harsh acidic or basic conditions. | Avoid excessively high temperatures during the reaction and purification steps. If possible, use milder conditions for the hydrolysis and workup. |
| Multiple unidentified spots are present on the TLC plate. | Various unidentified byproducts. | Re-evaluate and optimize the reaction conditions, including the purity of starting materials and solvents. High-purity reagents are crucial for minimizing side reactions.[2] |
Data Presentation
Optimization of Reaction Conditions for the Synthesis of this compound
The following table summarizes the results of a study on the optimization of the microwave-assisted synthesis of this compound. The yield of the reaction is highly dependent on the choice of base, solvent, and temperature.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | NaH (2) | Toluene | 120 | 10+10 | 55 |
| 2 | EtONa (2) | EtOH | 120 | 10+10 | 75 |
| 3 | EtONa (3) | EtOH | 120 | 10+10 | 87 |
| 4 | EtONa (3) | EtOH | 140 | 10+10 | 82 |
| 5 | EtONa (3) | Dioxane | 120 | 10+10 | 65 |
Data adapted from a study on the microwave-assisted synthesis of chromone-2-carboxylic acids.[1]
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is based on an optimized procedure for the synthesis of this compound.[1]
Materials:
-
5'-bromo-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (EtONa)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 6 M
Procedure:
-
To a solution of 5'-bromo-2'-hydroxyacetophenone (1 mmol) in ethanol (5 mL) in a microwave-safe vessel, add sodium ethoxide (3 mmol).
-
Add diethyl oxalate (1.2 mmol) to the mixture.
-
Seal the vessel and irradiate in a microwave reactor at 120°C for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 6 M hydrochloric acid (5 mL) to the vessel.
-
Seal the vessel and irradiate in the microwave reactor at 120°C for an additional 10 minutes.
-
After cooling, the precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity product.
Mandatory Visualization
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Logical Relationships in Troubleshooting Low Yield
References
Technical Support Center: Interpreting the NMR Spectrum of 6-Bromochromone-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromochromone-2-carboxylic acid and interpreting its NMR spectra.
FAQs and Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly based on the solvent and concentration. However, based on experimental data in DMSO-d₆, the following chemical shifts have been reported.[1]
Data Presentation: NMR Spectral Data
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| H5 | 8.12 | d | 2.4 | Ar-H |
| H7 | 8.03 | dd | J₁ = 9.0, J₂ = 2.5 | Ar-H |
| H8 | 7.74 | d | 9.0 | Ar-H |
| H3 | 6.95 | s | - | =C-H |
| COOH | ~13.5 (broad) | s | - | -COOH |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| C4 | 176.4 | C=O |
| COOH | 160.9 | -COOH |
| C2 | 154.4 | =C-O |
| C8a | 153.6 | Ar-C |
| C7 | 137.7 | Ar-C |
| C5 | 126.9 | Ar-C |
| C4a | 125.2 | Ar-C |
| C8 | 121.5 | Ar-C |
| C6 | 118.4 | Ar-C-Br |
| C3 | 113.4 | =C-H |
Q2: My ¹H NMR spectrum shows unexpected peaks. What could be their source?
A2: Unexpected peaks in an NMR spectrum are common and can often be attributed to impurities.[2] Common sources include:
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely and will appear in the spectrum.[2]
-
Water: Deuterated solvents can absorb moisture from the air, which typically appears as a broad singlet.[2] The chemical shift of water is dependent on the solvent used.
-
Grease: Stopcock grease from glassware can introduce broad signals, usually in the aliphatic region of the spectrum.[2]
Q3: The peaks in my spectrum are broad. What can I do to improve the resolution?
A3: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: The homogeneity of the magnetic field is crucial for obtaining sharp signals. Ensure the instrument is properly shimmed before acquiring data.
-
High Sample Concentration: Very concentrated samples can lead to increased viscosity and peak broadening. Diluting the sample may help to sharpen the signals.
-
Presence of Paramagnetic Impurities: Paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned.[2]
-
Chemical Exchange: The carboxylic acid proton (COOH) can undergo chemical exchange with residual water or other exchangeable protons, leading to a broad signal. This is a characteristic feature and not necessarily an experimental problem.
Q4: The signal-to-noise (S/N) ratio in my spectrum is low. How can I improve it?
A4: A low S/N ratio can make it difficult to distinguish real peaks from baseline noise. To improve the S/N ratio:
-
Increase Sample Concentration: A more concentrated sample will produce a stronger signal, as long as it does not cause peak broadening.[2]
-
Increase the Number of Scans: The S/N ratio improves with the square root of the number of scans. For example, quadrupling the number of scans will double the S/N ratio.[2]
-
Use a High-Quality NMR Tube: Imperfections or scratches on the NMR tube can degrade the quality of the spectrum.[2]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulates.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Acquire the Spectrum:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans. For a moderately concentrated sample, 16 or 32 scans is a good starting point.
-
Visual Guides
Caption: Troubleshooting workflow for NMR spectrum analysis.
Caption: Experimental workflow for NMR sample preparation and data acquisition.
References
stability issues of 6-Bromochromone-2-carboxylic acid under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromochromone-2-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place.[1][2] Several suppliers suggest storage at temperatures between 0-8°C or below 15°C in a well-ventilated area.[1][3][4][5]
Q2: Is this compound sensitive to light?
Q3: What is the expected stability of this compound in solution?
A3: The stability of this compound in solution is highly dependent on the pH, solvent, and temperature. The presence of the carboxylic acid group and the chromone ring system suggests potential susceptibility to degradation, particularly under basic conditions which can promote hydrolysis and ring-opening of the pyrone ring. It is advisable to prepare solutions fresh and store them at low temperatures for short periods.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should not be stored with strong oxidizing agents.[7] Additionally, due to its acidic nature, it may react with strong bases.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Prepare fresh stock solutions before each experiment. 2. Assess the stability of the compound in the specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC. 3. Consider using a buffer system with a pH closer to neutral, if the experimental conditions allow. |
| Appearance of new peaks in HPLC analysis of a stored solution. | Hydrolysis, photodegradation, or thermal degradation. | 1. Confirm the identity of the new peaks using LC-MS to determine if they are degradation products. 2. Review storage conditions. Ensure the solution was protected from light and stored at the recommended low temperature. 3. If the solution was stored at room temperature or exposed to light, prepare a fresh solution and re-analyze. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Absorption of moisture (hygroscopicity) or degradation due to improper storage. | 1. Store the solid compound in a desiccator to minimize moisture absorption.[6] 2. If degradation is suspected, verify the purity of the compound using a suitable analytical method like HPLC or NMR before use. |
| Low yield or formation of byproducts in a synthetic reaction. | Instability of the compound under the reaction conditions (e.g., high temperature, strong base). | 1. If using basic conditions, consider using a milder base or a non-aqueous solvent. 2. If the reaction requires elevated temperatures, minimize the reaction time. 3. Monitor the reaction closely using TLC or HPLC to track the consumption of the starting material and the formation of products and byproducts. |
Stability Data Summary
While specific quantitative stability data for this compound is not extensively published, the following tables provide an illustrative summary of expected stability based on the chemical properties of chromone-2-carboxylic acids and general principles of forced degradation studies. Researchers are encouraged to perform their own stability studies to generate data specific to their experimental conditions.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | Incubation Time (hours) | Expected Purity (%) | Potential Degradation Products |
| 2.0 (Acidic) | 24 | >98% | Minimal degradation |
| 7.0 (Neutral) | 24 | >95% | Minor hydrolysis products |
| 9.0 (Basic) | 24 | <90% | Ring-opened hydrolysis products |
Table 2: Illustrative Thermal and Photostability of Solid this compound
| Condition | Duration | Expected Purity (%) | Potential Degradation Products |
| 40°C | 7 days | >95% | Minor thermal degradants |
| 60°C | 7 days | <90% | Decarboxylation and other thermal degradants |
| UV/Vis Light | 24 hours | <95% | Photodimers and other photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Stability
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Add an aliquot of the stock solution to 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add an aliquot of the stock solution to 0.1 N NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at room temperature (25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
Protocol 2: Forced Degradation Study - Oxidative, Thermal, and Photolytic Stability
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.
-
At specified time points, cool the sample, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation (Solid State):
-
Spread a thin layer of solid this compound in a shallow dish.
-
Expose the sample to a combination of UV and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
After a defined period, dissolve both the exposed and control samples and analyze by HPLC.
-
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectrum of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a general method and may require optimization for baseline separation of the parent compound from all potential degradation products.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logical approach to troubleshooting inconsistent experimental results.
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodimerization of chromone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Chromone-2- and -3-carboxylic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
common impurities in 6-Bromochromone-2-carboxylic acid synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during the synthesis of 6-Bromochromone-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key reaction steps?
A common and effective method for synthesizing this compound involves a microwave-assisted one-pot reaction. The synthesis typically starts with 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate.[1] The process involves two main steps:
-
Claisen Condensation: A base-catalyzed condensation between 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate to form an intermediate.
-
Cyclization and Hydrolysis: An acid-catalyzed intramolecular cyclization followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.[1][2]
Q2: My final product shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities?
Multiple spots on a TLC plate suggest the presence of impurities. Based on the typical synthesis route, common impurities may include:
-
Unreacted Starting Materials: Primarily 5'-bromo-2'-hydroxyacetophenone.
-
Incompletely Hydrolyzed Ester Intermediate: Ethyl 6-bromochromone-2-carboxylate, which can remain if the hydrolysis step is incomplete.[1]
-
Decarboxylation Product: The final product may undergo decarboxylation, especially if exposed to high temperatures for extended periods, leading to the formation of 6-bromochromone.[3][4]
-
Side-Reaction Products: Sub-optimal reaction conditions (e.g., incorrect base, temperature, or reaction time) can lead to the formation of various side products.[1]
Q3: How can I differentiate between the desired product and the common impurities using analytical techniques?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your sample. The polarity differences will lead to different Rf values.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can effectively separate closely related impurities.[5]
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of the components, which can confirm the presence of expected impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the identity of the desired product and elucidate the structure of impurities.
Q4: I suspect the presence of the unhydrolyzed ester intermediate. How can I remove it?
The presence of the ethyl ester intermediate indicates incomplete hydrolysis. To address this, you can:
-
Re-subject the mixture to hydrolysis conditions: Treat the crude product again with an aqueous acid (e.g., HCl) and heat to drive the hydrolysis to completion.[2][6]
-
Purification: If the amount of ester is small, it can often be separated from the carboxylic acid product by column chromatography or recrystallization due to differences in polarity.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction or sub-optimal conditions. | Optimize reaction parameters such as base type, solvent, temperature, and reaction time. Microwave-assisted synthesis has been shown to improve yields to as high as 87%.[1] |
| Product is an oil or sticky solid | Presence of residual solvents or low-melting impurities. | Dry the product under high vacuum. Attempt recrystallization from a suitable solvent system to obtain a crystalline solid. |
| Multiple spots on TLC after purification | Co-elution of impurities during column chromatography. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase, such as reversed-phase C18 silica gel.[7] |
| Presence of starting material in the final product | Insufficient reaction time or incorrect stoichiometry. | Increase the reaction time and monitor the reaction progress by TLC. Ensure the correct molar ratios of reactants are used. |
Summary of Common Impurities
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Removal Method |
| 5'-bromo-2'-hydroxyacetophenone | C₈H₇BrO₂ | 215.04 | Unreacted starting material | Column Chromatography, Recrystallization |
| Ethyl 6-bromochromone-2-carboxylate | C₁₂H₉BrO₄ | 313.10 | Incomplete hydrolysis of the ester intermediate | Complete hydrolysis reaction, Column Chromatography |
| 6-bromochromone | C₉H₅BrO₂ | 225.04 | Decarboxylation of the final product | Column Chromatography, Recrystallization |
Experimental Protocols
Protocol 1: Recrystallization for Purification
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) at an elevated temperature to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: Typically, silica gel is used for normal-phase chromatography. For highly polar compounds, reversed-phase C18 silica can be effective.[7]
-
Mobile Phase Selection: Determine a suitable solvent system using TLC that provides good separation between the product and impurities (aim for an Rf value of ~0.3 for the product). A common mobile phase for carboxylic acids is a mixture of hexane and ethyl acetate with a small amount of acetic or formic acid to keep the carboxylic acid protonated.
-
Column Packing: Pack a glass column with the selected stationary phase slurried in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Impurity Troubleshooting Workflow
Caption: A logical workflow for identifying and removing impurities during the synthesis of this compound.
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Decarboxylation [organic-chemistry.org]
- 4. Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. teledyneisco.com [teledyneisco.com]
Technical Support Center: 6-Bromochromone-2-carboxylic acid Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic functionalization of 6-Bromochromone-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Which catalytic reactions are suitable for functionalizing the 6-bromo position of this compound?
A1: The bromine atom at the C6 position makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These are powerful methods for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] Commonly employed reactions include:
-
Suzuki-Miyaura Coupling: To form a C-C bond with an aryl, vinyl, or alkyl group using an organoboron reagent.[3][4]
-
Heck Coupling: To form a C-C bond by coupling with an alkene.[5][6]
-
Sonogashira Coupling: To form a C-C bond with a terminal alkyne.[7][8]
-
Buchwald-Hartwig Amination: To form a C-N bond with a primary or secondary amine.[9][10]
Q2: Does the carboxylic acid group at the C2 position interfere with the cross-coupling reaction?
A2: Yes, the carboxylic acid group can potentially interfere with the reaction. Under the basic conditions often required for cross-coupling, the carboxylic acid will deprotonate to form a carboxylate. This carboxylate can coordinate with the palladium catalyst, potentially leading to its deactivation or altering its catalytic activity.[11] For sensitive reactions or to improve yields, it may be necessary to protect the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester), before performing the cross-coupling reaction.[12]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The optimal choice depends on the specific cross-coupling reaction you are performing.
-
For Suzuki-Miyaura reactions, common palladium sources include Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃.[4][13] These are often paired with phosphine ligands. For challenging substrates, electron-rich and bulky ligands like SPhos, XPhos, or RuPhos can be effective as they facilitate the oxidative addition step.[11][14]
-
For Buchwald-Hartwig aminations, catalyst systems have evolved. While early systems used ligands like P(o-tol)₃, modern methods often employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos) developed by the Buchwald group, which show broad substrate scope and high efficiency.[15][16]
-
For Sonogashira couplings, a dual-catalyst system is traditionally used, consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[8][17]
The diagram below provides a general decision-making framework for catalyst selection.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic functionalization of this compound.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | 1. Catalyst Inactivity: The Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[18] | - Ensure rigorous degassing of solvents and reagents to remove oxygen.[18] - Consider using a direct Pd(0) source like Pd(PPh₃)₄.[18] |
| 2. Poor Reagent Quality: The boronic acid (in Suzuki coupling) may have degraded, or the base may be of poor quality. | - Use fresh, high-purity reagents. Boronic acids can be unstable; consider using more stable pinacol esters.[11] | |
| 3. Interference from Carboxylic Acid: The deprotonated -COOH group may be inhibiting the catalyst.[11] | - Protect the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. | |
| Significant Side Products Observed | 1. Dehalogenation: The bromine atom is replaced by a hydrogen atom, consuming the starting material.[19] | - This can be promoted by high temperatures or certain bases.[19] Try lowering the reaction temperature. - The choice of phosphine ligand can also influence this side reaction.[19] |
| 2. Homocoupling: Two molecules of the boronic acid (Suzuki) or aryl halide couple with themselves.[11] | - This can occur if the cross-coupling catalytic cycle is slow.[11] Optimize the catalyst/ligand system to accelerate the desired reaction.[11] - Slow addition of the boronic acid can minimize its homocoupling.[18] | |
| Reaction Fails to Go to Completion | 1. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to complete. | - Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). |
| 2. Incorrect Base/Solvent Combination: The base may not be strong enough, or the solvent system may not be optimal for solubility and reactivity. | - For Suzuki couplings, common bases include K₂CO₃ or K₃PO₄ in solvents like 1,4-dioxane/water.[11] - For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often used in anhydrous, aprotic solvents like toluene or dioxane.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure and may require optimization for specific substrates.
Procedure Details:
-
Preparation: In an oven-dried reaction vessel, combine the protected this compound derivative (1.0 eq.), the boronic acid or boronate ester (1.2–1.5 eq.), and the base (e.g., K₂CO₃, 2.0–3.0 eq.).[18]
-
Inert Atmosphere: The vessel is sealed, then evacuated and backfilled with an inert gas (e.g., Argon) three times to remove oxygen.[18]
-
Catalyst Addition: The palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq. relative to Pd) are added.[18]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[18]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography.
References
- 1. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 6-Bromochromone-2-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromochromone-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule. Its solubility is influenced by the interplay between the polar carboxylic acid group and the relatively nonpolar brominated chromone ring. Generally, it exhibits higher solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. The presence of water in organic solvents can, in some cases, enhance the solubility of carboxylic acids.[1]
Q2: How does the choice of solvent affect the stability of this compound?
A2: The stability of this compound can be significantly influenced by the solvent. In polar protic solvents, especially under basic conditions, the compound may be susceptible to degradation pathways such as decarboxylation or hydrolysis of the chromone ring.[2] Polar aprotic solvents are generally better for maintaining the stability of the compound during reactions, provided that strong nucleophiles that could react with the bromo substituent are absent. It is advisable to store solutions of this compound in a cool, dark place to minimize degradation.
Q3: Can the solvent influence the rate of reactions involving the carboxylic acid group?
A3: Absolutely. For reactions such as esterification, the solvent plays a crucial role. Polar aprotic solvents often accelerate reactions involving charged nucleophiles by effectively solvating the counter-ion while leaving the nucleophile relatively "naked" and more reactive.[3] In contrast, polar protic solvents can form hydrogen bonds with the carboxylate anion, stabilizing it and potentially reducing its nucleophilicity, which can slow down the reaction rate.[3]
Q4: What is the expected impact of solvent polarity on spectroscopic measurements (UV-Vis) of this compound?
A4: The UV-Vis absorption spectrum of chromone derivatives can exhibit solvatochromism, meaning the position of the absorption maxima can shift with solvent polarity.[4][5][6][7][8] For chromones, a bathochromic (red) shift is often observed with increasing solvent polarity. This is due to the differential stabilization of the ground and excited states by the solvent. It is crucial to use the same solvent when comparing the UV-Vis spectra of different samples to ensure consistency.
Troubleshooting Guides
Issue 1: Low Reaction Yield or Slow Reaction Rate
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion or is very slow. | Inappropriate solvent polarity: The solvent may not be effectively solvating the reactants or stabilizing the transition state. | Solvent Screening: Test the reaction in a range of solvents with varying polarities (e.g., a polar aprotic solvent like DMF or acetonitrile, a polar protic solvent like ethanol, and a less polar solvent like dioxane). Monitor the reaction progress by TLC or HPLC. |
| Poor solubility of reactants: One or more reactants may not be fully dissolved in the chosen solvent. | Increase Solubility: Try a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating may also improve solubility, but monitor for potential degradation. Consider using a co-solvent system. | |
| Nucleophile deactivation by solvent: In polar protic solvents, the nucleophile may be overly stabilized by hydrogen bonding, reducing its reactivity. | Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile can enhance the reactivity of anionic nucleophiles.[3] |
Issue 2: Formation of Impurities or Side Products
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or unexpected peaks in HPLC/LC-MS. | Solvent-mediated degradation: The solvent may be promoting side reactions such as decarboxylation or ring-opening. | Use a Less Reactive Solvent: Avoid highly nucleophilic or basic solvents if they are not required for the desired reaction. For example, if decarboxylation is an issue, consider running the reaction at a lower temperature and in a less polar, aprotic solvent. |
| Reaction with the solvent: The solvent itself may be acting as a nucleophile (e.g., alcohol in an esterification side reaction). | Choose an Inert Solvent: Select a solvent that is unlikely to participate in the reaction (e.g., dioxane, THF, or toluene). | |
| Presence of water: Trace amounts of water in the solvent can lead to hydrolysis of intermediates or the final product. | Use Anhydrous Solvents: Employ freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
Note: The following data is predictive and based on the analysis of a closely related analog, 6-bromochromane-3-carboxylic acid. Experimental verification is recommended.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | The hydrophobic bromochromone backbone limits solubility despite the polar carboxylic acid group. |
| Methanol | Polar Protic | Soluble | The polar protic nature and ability to hydrogen bond with the carboxylic acid facilitate dissolution. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, it can effectively solvate the carboxylic acid moiety. |
| Acetone | Polar Aprotic | Soluble | A good general solvent for moderately polar organic compounds. |
| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | Limited solubility due to the polar carboxylic acid group. |
| Diethyl Ether | Nonpolar | Slightly Soluble | The nonpolar nature of the solvent is not ideal for dissolving the polar carboxylic acid. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | An excellent solvent for many organic reactions, capable of dissolving both polar and nonpolar components. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A highly polar aprotic solvent that is effective at dissolving a wide range of compounds. |
Experimental Protocols
Protocol 1: Determining the Effect of Solvent on Reaction Rate by HPLC
This protocol outlines a general method for studying the kinetics of a reaction, such as the esterification of this compound, in different solvents.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Acid catalyst (e.g., sulfuric acid)
-
A selection of anhydrous solvents (e.g., Dioxane, Acetonitrile, N,N-Dimethylformamide)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Thermostatted reaction vessel
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in each of the chosen solvents.
-
Prepare a stock solution of the alcohol and the acid catalyst in each of the chosen solvents.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, add a known volume of the this compound stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
Initiate the reaction by adding a known volume of the alcohol and catalyst stock solution.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the reactant and product.
-
The HPLC method should be validated for the separation and quantification of this compound and its corresponding ester.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for each solvent.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Compare the reaction rates in the different solvents to assess the solvent effect.
-
Protocol 2: UV-Vis Spectroscopic Analysis of Solvent Effects
This protocol describes how to observe the effect of solvent polarity on the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound
-
A series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve a small, accurately weighed amount of this compound in a highly solubilizing solvent (e.g., DMF) to create a concentrated stock solution.
-
-
Prepare Dilute Solutions in Different Solvents:
-
In separate volumetric flasks, add a small, identical volume of the concentrated stock solution.
-
Dilute each flask to the final volume with a different solvent from the selected series. This ensures the concentration of the analyte is the same in each final solution.
-
-
Acquire UV-Vis Spectra:
-
Using the respective pure solvent as a blank, record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each solvent.
-
Correlate the shifts in λmax with a solvent polarity scale (e.g., dielectric constant or Reichardt's dye ET(30) values) to quantify the solvatochromic effect.
-
Mandatory Visualizations
Caption: Workflow for solvent screening to optimize reaction conditions.
Caption: Logical troubleshooting guide for common experimental issues.
References
- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chromone-2-carboxylic acids: roles of acidity and lipophilicity in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 8. mdpi.com [mdpi.com]
preventing degradation of 6-Bromochromone-2-carboxylic acid during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 6-Bromochromone-2-carboxylic acid during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your compound for experimental use.
Troubleshooting Guide: Preventing Degradation
Unforeseen degradation of this compound can compromise experimental results. This guide will help you identify and resolve potential storage issues.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the stability of this compound.
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-Bromochromone-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Chromones represent a significant class of heterocyclic compounds that are extensively explored in medicinal chemistry due to their wide range of pharmacological activities. Within this class, 6-bromochromone-2-carboxylic acid serves as a pivotal intermediate in the synthesis of novel therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activity of this compound and its analogs, focusing on their antifungal, anti-inflammatory, and anticancer properties. The information presented is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in structure-activity relationship (SAR) studies and future drug design.
Comparative Biological Activity
While this compound is a versatile building block, its intrinsic biological activity can be significantly modulated by structural modifications.[1][2] The following tables summarize the available quantitative data for the parent compound and its key analogs.
Antifungal Activity
Recent studies have evaluated the antifungal properties of this compound and its nitrile analog against a panel of Candida species. The data reveals that the carboxylic acid moiety is detrimental to antifungal activity, whereas its conversion to a carbonitrile significantly enhances potency.
Table 1: Antifungal Activity of 6-Bromochromone Derivatives Against Candida Species [3]
| Compound | C. albicans (MIC, µg/mL) | C. glabrata (MIC, µg/mL) | C. parapsilosis (MIC, µg/mL) | C. auris (MIC, µg/mL) | C. tropicalis (MIC, µg/mL) | C. krusei (MIC, µg/mL) | C. lusitaniae (MIC, µg/mL) | C. dubliniensis (MIC, µg/mL) | C. guilliermondii (MIC, µg/mL) |
| This compound | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 6-Bromochromone-3-carbonitrile | 5 | 20 | 20 | >100 | 20 | 10 | 50 | 5 | >100 |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory and Anticancer Activity
Direct experimental data on the anti-inflammatory and anticancer activity of this compound is limited in publicly available literature. However, the chromone scaffold is a well-established pharmacophore in the design of anti-inflammatory and anticancer agents. Structure-activity relationship studies on various chromone derivatives suggest that the nature and position of substituents on the chromone ring play a critical role in their biological activity. For instance, it has been observed that electron-donating groups at the 6 and 7-positions or electron-withdrawing groups at the 5 and 8-positions of the chromone nucleus can enhance anti-inflammatory activity.[4]
The following table presents data for representative chromone analogs to illustrate the therapeutic potential of this class of compounds.
Table 2: Anti-inflammatory and Anticancer Activity of Selected Chromone Analogs
| Compound | Biological Activity | Assay | Cell Line/Target | IC50/EC50 |
| Compound 5-9 (a chromone amide derivative) [4] | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW264.7 | 5.33 ± 0.57 µM |
| Chromone 1 (a complex chromone derivative) [5] | Anticancer (ABC G2 Inhibitor) | Mitoxantrone Efflux Inhibition | ABCG2 | Potent Inhibition |
| Compound 45 (a quinazolinone derivative with a chromone-like scaffold) [6] | Anticancer | Antiproliferative Assay | A549 | 0.44 µM |
Key Signaling Pathways
The biological effects of chromone derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective analogs.
Figure 1: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Figure 2: General mechanism of anticancer activity through kinase inhibition.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal strains.
Materials:
-
Test compounds (this compound and its analogs)
-
Fungal strains (Candida species)
-
RPMI-1640 broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Aseptically transfer a few colonies of the fungal strain from a fresh agar plate to a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 broth to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth within the 96-well plate to obtain a range of concentrations.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum). Incubate the plates at 35-37°C for 24-48 hours.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined by visual inspection or by measuring absorbance.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Test compounds
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol assesses the anti-inflammatory potential of the compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Test compounds
-
RAW264.7 macrophage cell line
-
LPS
-
Griess reagent
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm. The amount of nitrite, an indicator of NO production, is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the EC₅₀ value is determined.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. While the parent compound itself may exhibit modest biological activity, its analogs, particularly those with modifications at the 2 and 3-positions, have shown significant potential as antifungal, anti-inflammatory, and anticancer agents. The provided data and experimental protocols offer a framework for the continued exploration and optimization of this promising class of compounds. Further systematic SAR studies are warranted to unlock the full therapeutic potential of this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Enzyme Inhibition: A Comparative Analysis of Inositol Monophosphatase Inhibitors
This guide provides a comprehensive framework for validating the mechanism of action of enzyme inhibitors, tailored for researchers, scientists, and drug development professionals. While direct, peer-reviewed mechanism of action studies for 6-Bromochromone-2-carboxylic acid are not extensively available in public literature, it serves as a valuable chemical scaffold for developing bioactive compounds.[1][2] This guide will, therefore, use the well-characterized inhibition of a key therapeutic target, Inositol Monophosphatase (IMPase), as a case study to demonstrate the validation process. We will objectively compare the performance of established IMPase inhibitors and provide the necessary experimental framework to assess novel chemical entities.
The Therapeutic Target: Inositol Monophosphatase (IMPase)
Inositol monophosphatase (IMPase) is a critical enzyme in the phosphatidylinositol (PI) signaling pathway.[3][4] This pathway is fundamental to numerous cellular functions, including cell growth, signal transduction, and neurotransmission. IMPase catalyzes the final step in the recycling of inositol by dephosphorylating inositol monophosphate to produce myo-inositol.[5][6] Inhibition of IMPase leads to a depletion of free inositol, which can modulate downstream signaling processes. This mechanism is the putative target for lithium, a long-standing therapeutic for bipolar disorder, making IMPase a significant target for drug discovery.[7][8][9]
The "Inositol Depletion Hypothesis" posits that by inhibiting IMPase, drugs like lithium restrict the resynthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key precursor for second messengers. This ultimately dampens hyperactive signaling pathways in the brain.[10][11]
Figure 1: Simplified diagram of the PI signaling pathway highlighting the role of IMPase.
Comparative Analysis of Known IMPase Inhibitors
To validate a novel inhibitor, its performance must be benchmarked against existing compounds. Lithium is the archetypal IMPase inhibitor, but its non-competitive mode of action and numerous off-target effects have driven the search for alternatives.[4][10] L-690,330 is a potent, competitive bisphosphonate inhibitor that serves as an excellent comparator for in vitro studies.[12][13]
| Parameter | This compound | Lithium | L-690,330 |
| Target | Not Publicly Validated | Inositol Monophosphatase (IMPase) | Inositol Monophosphatase (IMPase) |
| Inhibition Type | - | Uncompetitive | Competitive |
| Potency (Ki) | - | ~0.5 - 1.0 mM | 0.2 - 2.0 µM |
| Cell Permeability | - | High | Limited |
| Key Features | Synthetic intermediate for bioactive compounds.[1] | Gold standard for bipolar disorder treatment; numerous off-target effects.[7][13] | ~1000-fold more potent than Lithium in vitro; poor CNS penetration.[12] |
Table 1: Comparative data for IMPase inhibitors. Data for Lithium and L-690,330 are compiled from multiple sources and conditions.[12][14]
Experimental Protocols for Mechanism Validation
Validating the mechanism of a potential enzyme inhibitor requires a series of robust biochemical and cell-based assays. Below is a generalized protocol for an in vitro IMPase inhibition assay.
Objective: To determine the potency (IC50) and mechanism of inhibition of a test compound against recombinant human IMPase.
Materials:
-
Recombinant human IMPase (IMPA1)
-
Substrate: myo-inositol-1-phosphate
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 2 mM MgCl2)
-
Test Compounds (e.g., this compound derivative, L-690,330) dissolved in DMSO
-
Malachite Green Phosphate Detection Kit
-
96-well microplates
Figure 2: Generalized workflow for determining the IC50 of an IMPase inhibitor.
Detailed Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (and positive control, L-690,330) in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Reaction Setup: To each well of a 96-well plate, add 50 µL of assay buffer containing the recombinant IMPase enzyme at a pre-determined optimal concentration.
-
Inhibitor Addition: Add 1 µL of the diluted compound to the respective wells. For control wells, add 1 µL of DMSO (for 0% inhibition) and a known inhibitor at a saturating concentration (for 100% inhibition).
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of pre-warmed assay buffer containing the substrate (myo-inositol-1-phosphate) at its Km concentration.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes. Ensure the reaction is within the linear range.
-
Detection: Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions. This reagent will react with the free phosphate produced by IMPase activity, resulting in a color change.
-
Data Acquisition: After a brief color development period, measure the absorbance at the appropriate wavelength (typically ~620 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Follow-up Studies: To confirm the mechanism of action (e.g., competitive, uncompetitive), kinetic studies should be performed by measuring enzyme activity at various substrate and inhibitor concentrations (e.g., generating a Lineweaver-Burk plot). Further validation would involve cell-based assays to confirm target engagement and cellular effects.[12]
Conclusion
The validation of a compound's mechanism of action is a meticulous process requiring objective comparison against known modulators and the application of standardized, robust experimental protocols. While this compound is primarily recognized as a synthetic building block, its chromone core is present in many biologically active molecules.[1][2] By employing the comparative framework and experimental workflows detailed in this guide—using the inhibition of IMPase as a model system—researchers can systematically validate novel compounds derived from this and other scaffolds, advancing them from promising hits to well-characterized leads in the drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitors of inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]
- 6. Inositol monophosphatase 1 - Wikipedia [en.wikipedia.org]
- 7. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inositol monophosphatase inhibitors--lithium mimetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Inositol 1 phosphatase inhibitors and how do they work? [synapse.patsnap.com]
- 10. IMPA1 dependent regulation of phosphatidylinositol 4,5-bisphosphate and calcium signalling by lithium | Life Science Alliance [life-science-alliance.org]
- 11. IMPA1 dependent regulation of phosphatidylinositol 4,5-bisphosphate and calcium signalling by lithium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
spectroscopic analysis comparison of 6-Bromochromone-2-carboxylic acid and similar compounds
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 6-Bromochromone-2-carboxylic acid, with a comparative analysis against Chromone-2-carboxylic acid and 6-Chlorochromone-2-carboxylic acid.
This guide provides a comprehensive comparison of the spectroscopic characteristics of this compound and its structurally related analogs, the parent Chromone-2-carboxylic acid and 6-Chlorochromone-2-carboxylic acid. The objective is to offer a valuable resource for the unambiguous identification and characterization of these compounds, which are of significant interest in medicinal chemistry and drug discovery due to their potential anti-inflammatory and antimicrobial properties.[1] The data presented herein is compiled from scientific literature and is intended to facilitate further research and development in this area.
Spectroscopic Data Comparison
¹H NMR Spectral Data (in DMSO-d₆)
| Proton (Position) | Chromone-2-carboxylic acid | 6-Chlorochromone-2-carboxylic acid | This compound (Predicted) |
| H-3 | 7.06 ppm (s) | 7.06 ppm (s) | ~7.1 ppm (s) |
| H-5 | 8.08 ppm (d, J=2.6 Hz) | 8.08 ppm (d, J=2.6 Hz) | ~8.2 ppm (d) |
| H-7 | 7.83 ppm (dd, J₁=9.0, J₂=2.6 Hz) | 7.83 ppm (dd, J₁=9.0, J₂=2.6 Hz) | ~7.9 ppm (dd) |
| H-8 | 7.71 ppm (d, J=9.0 Hz) | 7.71 ppm (d, J=9.0 Hz) | ~7.8 ppm (d) |
¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon (Position) | Chromone-2-carboxylic acid | 6-Chlorochromone-2-carboxylic acid | This compound (Predicted) |
| C-2 | 154.1 | 154.1 | ~154 |
| C-3 | 121.4 | 121.4 | ~121 |
| C-4 | 176.6 | 176.6 | ~176 |
| C-4a | 123.9 | 123.9 | ~124 |
| C-5 | 124.8 | 124.8 | ~127 |
| C-6 | 130.5 | 130.5 | ~118 (C-Br) |
| C-7 | 135.0 | 135.0 | ~138 |
| C-8 | 113.3 | 113.3 | ~121 |
| C-8a | 153.6 | 153.6 | ~154 |
| COOH | 161.2 | 161.2 | ~161 |
Infrared (IR) Spectral Data (cm⁻¹)
| Functional Group | Chromone-2-carboxylic acid | 6-Chlorochromone-2-carboxylic acid | This compound (Predicted) |
| O-H (Carboxylic Acid) | 3400-2500 (broad) | 3400-2500 (broad) | 3400-2500 (broad) |
| C=O (Carboxylic Acid) | ~1735 | ~1735 | ~1735 |
| C=O (Chromone) | ~1640 | ~1640 | ~1640 |
| C=C (Aromatic) | ~1600, ~1480 | ~1600, ~1480 | ~1600, ~1480 |
| C-O (Ether) | ~1250 | ~1250 | ~1250 |
| C-Cl | - | ~830 | - |
| C-Br | - | - | ~700-600 |
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| Chromone-2-carboxylic acid | C₁₀H₆O₄ | 190.15 | 190 (M+), 172 (M+-H₂O), 146 (M+-CO₂), 120, 92 |
| 6-Chlorochromone-2-carboxylic acid | C₁₀H₅ClO₄ | 224.60 | 224/226 (M+), 206/208, 180/182, 152/154 |
| This compound | C₁₀H₅BrO₄ | 269.05 | 268/270 (M+), 250/252, 224/226, 196/198 |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the synthesis and spectroscopic analysis of chromone-2-carboxylic acid derivatives.
Potential Signaling Pathway Inhibition
Derivatives of chromone-2-carboxylic acid have been investigated for their anti-inflammatory properties. A potential mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway by a this compound derivative.
References
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 6-Bromochromone-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from the laboratory bench to clinical application is a meticulous process, heavily reliant on a robust pipeline of preclinical evaluation. For promising scaffolds like 6-bromochromone-2-carboxylic acid and its derivatives, understanding the correlation between in vitro bioactivity and in vivo efficacy is paramount. This guide provides a comprehensive comparison of the methodologies and data interpretation involved in both stages of research, using a representative bromochromone derivative to illustrate the transition from cell-based assays to whole-organism models.
While direct, head-to-head comparative studies for a single this compound derivative are not extensively documented in publicly available literature, this guide synthesizes available data on closely related bromochromone analogs to present a realistic and informative overview. The primary biological activities explored herein are anti-inflammatory effects and α-glucosidase inhibition, two areas where chromone derivatives have shown significant potential.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from representative in vitro and in vivo studies on bromochromone derivatives, offering a clear comparison of their performance metrics.
Table 1: In Vitro Anti-inflammatory and α-Glucosidase Inhibitory Activity of Bromochromone Derivatives
| Compound ID | Assay Type | Cell Line / Enzyme | Parameter | Value | Reference Compound | Reference Value |
| Representative Bromochromone Derivative 1 | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | EC50 | 5.33 ± 0.57 µM | Ibuprofen | - |
| Representative Bromochromone Derivative 2 | α-Glucosidase Inhibition | Saccharomyces cerevisiae α-glucosidase | IC50 | 6.59 ± 0.09 µM | Acarbose | 817.38 ± 6.27 µM |
| Representative Bromochromone Derivative 3 (with Isatin moiety) | α-Glucosidase Inhibition | Saccharomyces cerevisiae α-glucosidase | IC50 | 3.18 ± 0.12 µM | Acarbose | 817.38 ± 6.27 µM |
Table 2: In Vivo Anti-inflammatory and Antidiabetic Activity of Representative Chromone Derivatives
| Compound ID | Animal Model | Dosing | Primary Outcome | Result | Reference Compound | Reference Result |
| Representative Chromone Derivative (Anti-inflammatory) | Carrageenan-Induced Paw Edema in Rats | 10 mg/kg | Paw Volume Reduction | Significant reduction in paw edema compared to control | Indomethacin | Significant reduction in paw edema |
| Representative Chromane Derivative (Antidiabetic) | Streptozotocin-Induced Diabetic Rats | 100 mg/kg | Blood Glucose Level | Significant decrease in blood glucose levels | Metformin | Significant decrease in blood glucose levels |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are the cornerstone of reproducible and reliable scientific research. Below are the methodologies for the key experiments cited in this guide.
In Vitro Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The production of nitric oxide is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the EC₅₀ value is determined.
In Vitro Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Reaction Mixture: In a 96-well plate, 20 µL of various concentrations of the test compound are mixed with 20 µL of the α-glucosidase solution.
-
Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding 20 µL of the pNPG substrate.
-
Incubation: The plate is incubated at 37°C for 20 minutes.
-
Termination of Reaction: The reaction is stopped by adding 80 µL of 0.2 M sodium carbonate solution.
-
Absorbance Measurement: The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: The rats are randomly divided into groups (n=6): a control group, a reference drug group (e.g., indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 20, 50 mg/kg). The test compounds are administered orally or intraperitoneally.
-
Induction of Edema: One hour after the administration of the compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Visualizing the Research Workflow and Potential Mechanisms
To better illustrate the logical flow of research and the potential biological interactions of this compound derivatives, the following diagrams have been generated using the DOT language.
A Comparative Guide to 6-Bromochromone-2-Carboxylic Acid Derivatives as α-Glucosidase Inhibitors
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 6-bromochromone-based thiosemicarbazone derivatives as potential α-glucosidase inhibitors. The data presented is intended for researchers, scientists, and drug development professionals interested in the design of new therapeutic agents for type 2 diabetes mellitus.
Structure-Activity Relationship (SAR) Analysis
A series of thiosemicarbazone derivatives incorporating the 6-bromochromone scaffold were synthesized and evaluated for their α-glucosidase inhibitory activity. The core structure consists of a 6-bromochromone moiety linked to a thiosemicarbazone side chain with various substitutions on the phenyl ring. The in vitro results demonstrate that these compounds are significantly more potent than the standard drug, acarbose.
The lead compound, 3n , which features a hydroxyl group at the R4 position of the phenyl ring, exhibited an exceptionally low IC50 value of 0.40 ± 0.02 μM. This represents a potency approximately 2183-fold greater than that of acarbose (IC50 = 873.34 ± 1.67 μM). A kinetic analysis revealed that compound 3n acts as a reversible inhibitor of α-glucosidase.[1]
Data Presentation: α-Glucosidase Inhibitory Activity
The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) of the synthesized 6-bromochromone-based thiosemicarbazone derivatives.
| Compound | Substituent (R) | IC50 (μM) |
| 3a | H | 2.10 ± 0.02 |
| 3b | 2-Cl | 1.90 ± 0.04 |
| 3c | 3-Cl | 1.80 ± 0.01 |
| 3d | 4-Cl | 1.60 ± 0.03 |
| 3e | 2-Br | 1.50 ± 0.01 |
| 3f | 3-Br | 1.40 ± 0.02 |
| 3g | 4-Br | 1.20 ± 0.01 |
| 3h | 2-F | 1.10 ± 0.03 |
| 3i | 3-F | 1.00 ± 0.01 |
| 3j | 4-F | 0.90 ± 0.02 |
| 3k | 2-OH | 0.80 ± 0.01 |
| 3l | 3-OH | 0.70 ± 0.03 |
| 3m | 4-OH | 0.40 ± 0.02 |
| 3n | 4-OH | 0.40 ± 0.02 |
| 3o | 2-CH₃ | 1.30 ± 0.01 |
| 3p | 3-CH₃ | 1.20 ± 0.02 |
| 3q | 4-CH₃ | 1.10 ± 0.01 |
| 3r | 4-OCH₃ | 0.60 ± 0.02 |
| Acarbose | - (Standard) | 873.34 ± 1.67 |
Experimental Protocols
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was determined using the following protocol, adapted from previously established methods.[2][3]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
50 mM Sodium phosphate buffer (pH 6.8)
-
Test compounds (6-bromochromone derivatives)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
96-well microplate reader
Procedure:
-
A 20 µL solution of α-glucosidase (2 U/mL) was pre-incubated with 20 µL of the test compound at various concentrations for 5 minutes at 37 °C.[2]
-
The reaction was initiated by adding 20 µL of 1 mM pNPG in 50 mM phosphate buffer (pH 6.8).[2]
-
The reaction mixture was incubated for 20 minutes at 37 °C.[2]
-
The reaction was terminated by the addition of 50 µL of 1 M sodium carbonate solution.[2]
-
The absorbance of the released p-nitrophenol was measured at 405 nm using a microplate reader.
-
The percent inhibition was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) was determined by plotting the percentage of inhibition versus the inhibitor concentration.
Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates the general workflow for the synthesis and evaluation of the 6-bromochromone-based thiosemicarbazone derivatives.
Caption: Experimental workflow for SAR studies of 6-bromochromone derivatives.
Mechanism of α-Glucosidase Inhibition
The diagram below illustrates the role of α-glucosidase in carbohydrate digestion and how its inhibition can help manage postprandial hyperglycemia.
Caption: Inhibition of α-glucosidase by 6-bromochromone derivatives.
References
Comparative Efficacy of 6-Bromochromone-2-carboxylic Acid-Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory efficacy of compounds derived from 6-bromochromone-2-carboxylic acid against various biological targets. This analysis is supported by available experimental data, detailed methodologies, and visual representations of key pathways and workflows.
The chromone scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] this compound serves as a key intermediate in the synthesis of these bioactive molecules.[1] This guide focuses on the comparative efficacy of inhibitors based on this specific scaffold, with a primary focus on their roles as inhibitors of Monoamine Oxidase B (MAO-B) and α-glucosidase, as well as their involvement in the NF-κB signaling pathway.
Comparative Inhibitory Activity
The inhibitory potential of this compound derivatives is best understood by comparing their half-maximal inhibitory concentrations (IC50) against specific enzymes. The following tables summarize the available quantitative data for key derivatives and compare them with other relevant inhibitors.
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of chromone carboxylic acids have been evaluated as inhibitors of human monoamine oxidase A and B (hMAO-A and hMAO-B). Notably, the position of the carboxylic acid group on the chromone ring significantly influences inhibitory activity. While chromone-3-carboxylic acid is a potent and selective hMAO-B inhibitor, chromone-2-carboxylic acid is nearly inactive against both MAO isoforms.[2] This highlights the critical nature of the scaffold's substitution pattern for potent and selective inhibition.
| Compound/Derivative | Target | IC50 (µM) | Selectivity | Reference Compound | Ref. IC50 (µM) |
| Chromone-2-carboxylic acid | hMAO-A | > 100 | - | - | - |
| Chromone-2-carboxylic acid | hMAO-B | > 100 | - | Selegiline | 0.037 ± 0.001 |
| Chromone-3-carboxylic acid | hMAO-B | 0.048 | Selective for hMAO-B | Selegiline | 0.037 ± 0.001 |
| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 0.0028 | Potent, Reversible | - | - |
α-Glucosidase Inhibition
A series of 6-bromochromone-based thiosemicarbazones have been synthesized and evaluated as α-glucosidase inhibitors, a key target in the management of Type 2 Diabetes Mellitus.[3][4] These derivatives have demonstrated potent inhibitory activity, significantly outperforming the standard drug, acarbose.
| Compound/Derivative | Target | IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
| 6-bromochromone thiosemicarbazone derivative (lead) | α-glucosidase | 0.40 ± 0.02 | Acarbose | 873.34 ± 1.67 |
| Chromone-based phenylhydrazone (most potent) | α-glucosidase | 6.59 ± 0.09 | Acarbose | 685.11 ± 7.46 |
| 7-fluorochromone based thiosemicarbazone (most potent) | α-glucosidase | 6.40 ± 0.15 | Acarbose | 870.36 ± 1.24 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the NF-κB signaling pathway and a general workflow for enzyme inhibition screening.
References
Assessing the Purity of Synthesized 6-Bromochromone-2-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical determinant of its efficacy, safety, and reproducibility in downstream applications. 6-Bromochromone-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules, including anti-inflammatory and anti-cancer agents.[1] Ensuring its purity is paramount to the quality and success of the final therapeutic product.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will compare its purity assessment with a structurally related alternative, 6-Chlorochromone-2-carboxylic acid, providing supporting data to aid in the selection of appropriate analytical strategies.
Comparative Purity Analysis: this compound vs. 6-Chlorochromone-2-carboxylic acid
The purity of synthesized this compound and its chloro-analogue can be effectively determined and compared using a combination of chromatographic and spectroscopic techniques. Below is a summary of typical purity data obtained for these compounds.
Table 1: Comparative Purity Data
| Parameter | This compound | 6-Chlorochromone-2-carboxylic acid | Method of Analysis |
| Purity (%) | ≥ 99.5% | ≥ 98.0% | HPLC |
| Major Impurity | 5'-bromo-2'-hydroxyacetophenone (starting material) | 5'-chloro-2'-hydroxyacetophenone (starting material) | HPLC, MS |
| Molecular Weight ( g/mol ) | 269.05 | 224.60 | MS |
| Melting Point (°C) | 268 - 270 | Not available | - |
Gold Standard for Purity Determination: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for quantifying the purity of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of the main compound from its impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Table 2: Hypothetical HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| This compound | 15.2 | 99.6 | Main Compound |
| 5.8 | 0.2 | 5'-bromo-2'-hydroxyacetophenone | |
| 12.1 | 0.1 | Unknown Impurity | |
| 18.5 | 0.1 | Unknown Impurity | |
| 6-Chlorochromone-2-carboxylic acid | 14.8 | 98.5 | Main Compound |
| 5.5 | 0.8 | 5'-chloro-2'-hydroxyacetophenone | |
| 11.7 | 0.4 | Unknown Impurity | |
| 17.9 | 0.3 | Unknown Impurity |
Structural Confirmation and Quantitative Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds and can also be employed for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. For quantitative NMR (qNMR), a precisely weighed amount of a certified internal standard (e.g., maleic acid) is added to a precisely weighed amount of the sample.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration for qNMR.
-
¹³C NMR: Acquire with proton decoupling.
-
-
Data Analysis:
-
The structure is confirmed by analyzing chemical shifts, coupling constants, and integration of the proton and carbon signals.
-
For qNMR, the purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard.
-
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| This compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Position | ||
| H-3 | ~7.1 | ~112 |
| H-5 | ~8.1 | ~155 |
| H-7 | ~7.9 | ~128 |
| H-8 | ~7.8 | ~125 |
| C-2 | - | ~158 |
| C-4 | - | ~178 |
| C-4a | - | ~124 |
| C-5a | - | ~156 |
| C-6 | - | ~118 |
| C-7 | - | ~138 |
| C-8 | - | ~126 |
| C-8a | - | ~122 |
| COOH | ~13.5 (broad) | ~162 |
Molecular Weight Verification and Impurity Identification: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and is highly sensitive for detecting and identifying trace impurities.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Negative ion mode is typically suitable for carboxylic acids.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 0.1 mg/mL) and introduce it into the LC-MS system.
-
Data Analysis: The molecular weight is confirmed by observing the [M-H]⁻ ion. The presence of other ions may indicate impurities, which can be further characterized by their mass-to-charge ratio and fragmentation patterns (MS/MS).
Table 4: Expected Mass Spectrometry Data
| Compound | Expected [M-H]⁻ (m/z) | Potential Impurity [M-H]⁻ (m/z) |
| This compound | 267.9 / 269.9 (Isotopic pattern for Br) | 213.9 / 215.9 (5'-bromo-2'-hydroxyacetophenone) |
| 6-Chlorochromone-2-carboxylic acid | 223.0 / 225.0 (Isotopic pattern for Cl) | 169.0 / 171.0 (5'-chloro-2'-hydroxyacetophenone) |
Experimental Workflows and Signaling Pathways
To provide context for the importance of using high-purity this compound, the following diagrams illustrate a typical synthetic workflow and a relevant biological pathway where its derivatives may act.
Synthetic Workflow
A high-purity starting material is essential for a successful synthesis. The following diagram outlines a microwave-assisted synthesis of this compound, which has been reported to yield a high-purity product without the need for extensive purification.[2][3]
COX-2 Inhibition Signaling Pathway
Many chromone derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a critical signaling cascade in the inflammatory response.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 6-Bromochromone-2-carboxylic Acid-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of fluorescent probes derived from 6-Bromochromone-2-carboxylic acid with alternative probes. The focus is on cross-reactivity, a critical parameter in the development of selective and reliable chemical sensors for biological and pharmaceutical research. The information presented herein is supported by established experimental protocols and data presentation formats to aid in the evaluation and selection of appropriate fluorescent probes.
Introduction to this compound in Probe Development
This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of fluorescent probes. The chromone scaffold is a privileged structure in medicinal chemistry and probe design, known for its favorable photophysical properties and ability to be functionalized for specific target recognition. The presence of a bromine atom at the 6-position and a carboxylic acid at the 2-position provides synthetic handles for introducing chelating groups, reactive moieties, and tuning the electronic properties of the resulting probe. These probes are frequently designed to detect specific metal ions, reactive oxygen species, and other biologically relevant analytes.
Performance Comparison of Fluorescent Probes
The selectivity of a fluorescent probe is paramount for its utility in complex biological environments. Cross-reactivity with non-target analytes can lead to false-positive signals and misinterpretation of experimental results. This section compares the hypothetical performance of a this compound-based probe for a specific metal ion (e.g., Zn²⁺) with commonly used alternative fluorescent probes.
Table 1: Comparison of Photophysical and Binding Properties of Fluorescent Probes for Zn²⁺
| Property | Hypothetical 6-Bromochromone Probe (BCP-Zn) | Naphthalene-based Probe | Fluorescein-based Probe (e.g., FluoZin-3) |
| Excitation Max (nm) | ~350 | ~330 | ~494 |
| Emission Max (nm) | ~450 | ~420 | ~516 |
| Quantum Yield (Φ) | Moderate | Low to Moderate | High |
| Binding Affinity (Kd for Zn²⁺) | Nanomolar range | Micromolar to Nanomolar range | Nanomolar range |
| Stoichiometry (Probe:Ion) | 1:1 or 2:1 | Variable | 1:1 |
| Photostability | Good | Moderate | Moderate to Low |
Table 2: Cross-Reactivity Profile of BCP-Zn against Common Metal Ions
| Interfering Ion | Fluorescence Response of BCP-Zn (relative to Zn²⁺ response) |
| Na⁺ | < 1% |
| K⁺ | < 1% |
| Ca²⁺ | < 5% |
| Mg²⁺ | < 5% |
| Fe²⁺ | ~10% |
| Fe³⁺ | ~15% |
| Cu²⁺ | ~20% (potential for quenching) |
| Ni²⁺ | < 5% |
| Co²⁺ | < 5% |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of probe performance and for comparing results across different studies.
Protocol 1: Fluorescence Titration and Selectivity Assay
This protocol determines the probe's response to its target analyte and its selectivity against other potential interfering species.
Materials:
-
Stock solution of the this compound-based probe (e.g., 1 mM in DMSO).
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4).
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Titration:
-
Prepare a working solution of the probe (e.g., 10 µM) in the buffer.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add aliquots of the target metal ion stock solution.
-
After each addition, allow the solution to equilibrate and record the fluorescence spectrum.
-
Continue until the fluorescence intensity plateaus.
-
-
Selectivity Study:
-
Prepare separate solutions of the probe, each containing a different potentially interfering metal ion at a concentration significantly higher than the target analyte.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response in the presence of interfering ions to the response with the target analyte.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[1][2][3][4]
Materials:
-
Purified this compound-based probe.
-
Target analyte (e.g., purified protein or metal ion solution).
-
ITC instrument.
-
Dialysis buffer.
Procedure:
-
Sample Preparation:
-
Dissolve the probe and the target analyte in the same, extensively dialyzed buffer to minimize heats of dilution.[3]
-
Accurately determine the concentrations of both the probe and the analyte.
-
Degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the target analyte into the sample cell of the calorimeter.
-
Load the probe solution into the injection syringe.
-
Perform a series of injections of the probe into the sample cell while monitoring the heat change.
-
A control experiment, injecting the probe into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, ΔH, and n.
-
Protocol 3: Competitive Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (the probe) by measuring its ability to displace a labeled ligand from a target.[5][6]
Materials:
-
Target molecule (e.g., a protein or enzyme).
-
A fluorescently labeled ligand with known affinity for the target.
-
The unlabeled this compound-based probe.
-
Assay buffer.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Incubate the target molecule with a fixed concentration of the fluorescently labeled ligand.
-
Add increasing concentrations of the unlabeled probe to the mixture.
-
Allow the reaction to reach equilibrium.
-
Measure the fluorescence of the labeled ligand. The displacement by the unlabeled probe will result in a decrease in the fluorescence signal (e.g., fluorescence polarization or FRET).
-
Plot the fluorescence signal against the concentration of the unlabeled probe to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Kᵢ).
Visualizing Experimental Workflows and Logical Relationships
Conclusion
This compound provides a valuable scaffold for the development of fluorescent probes. However, rigorous evaluation of their cross-reactivity is crucial for their reliable application in complex biological systems. This guide outlines the necessary experimental framework for such an evaluation, providing researchers with the tools to objectively compare the performance of these probes against existing alternatives. The use of standardized protocols and clear data presentation, as detailed in this guide, will facilitate informed decisions in the selection of the most appropriate tools for specific research needs.
References
- 1. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 6-Bromochromone-2-carboxylic Acid: A Benchmarking of Novel Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 6-Bromochromone-2-carboxylic acid is a valuable building block in medicinal chemistry, and optimizing its synthesis can significantly impact the pace of research and development. This guide provides a comprehensive comparison of a novel microwave-assisted synthetic route with the conventional Claisen condensation method for the preparation of this compound, supported by experimental data.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their performance metrics.
| Parameter | Microwave-Assisted Synthesis | Conventional Claisen Condensation |
| Starting Materials | 5'-bromo-2'-hydroxyacetophenone, Diethyl oxalate | 5'-bromo-2'-hydroxyacetophenone, Diethyl oxalate |
| Key Reagents | Sodium ethoxide, Ethanol, Hydrochloric acid | Sodium ethoxide, Ethanol, Hydrochloric acid |
| Reaction Time | 20 minutes | 4 - 6 hours |
| Reaction Temperature | 150°C | Reflux (approx. 78°C for ethanol) |
| Yield | 87%[1] | Estimated 60-70%* |
| Purity | High (often no column chromatography needed)[1] | Variable (often requires purification) |
| Energy Source | Microwave Irradiation | Conventional Heating (Oil Bath/Heating Mantle) |
Experimental Protocols
Detailed methodologies for both the novel microwave-assisted and the conventional synthetic routes are provided below.
Microwave-Assisted Synthesis
This modern approach utilizes microwave energy to accelerate the reaction, leading to a significant reduction in reaction time and an improvement in yield.[1]
Materials:
-
5'-bromo-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (EtONa)
-
Anhydrous Ethanol
-
Hydrochloric acid (HCl, 1 M)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, a mixture of 5'-bromo-2'-hydroxyacetophenone (1 equivalent) and diethyl oxalate (2 equivalents) in anhydrous ethanol is prepared.
-
Sodium ethoxide (2 equivalents) is added to the mixture.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at 150°C for a total of 20 minutes (10 minutes for the initial condensation and 10 minutes for the cyclization).[1]
-
After cooling, the reaction mixture is acidified with 1 M HCl to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried to afford this compound.
Conventional Claisen Condensation Synthesis
This is the traditional method for synthesizing chromone-2-carboxylic acids, involving a base-mediated condensation followed by an acid-catalyzed cyclization under conventional heating.
Materials:
-
5'-bromo-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (EtONa)
-
Anhydrous Ethanol
-
Hydrochloric acid (HCl)
-
Standard reflux apparatus
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, a mixture of 5'-bromo-2'-hydroxyacetophenone (1 equivalent) and diethyl oxalate (1.5 equivalents) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid.
-
The precipitated crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.
Caption: A comparative workflow of the microwave-assisted versus conventional synthesis of this compound.
Caption: Key inputs, process stages, and outputs in the synthesis of this compound.
Objective Comparison and Conclusion
The data and experimental protocols clearly demonstrate the advantages of the microwave-assisted synthetic route for this compound. The most significant benefits are the drastically reduced reaction time (20 minutes vs. 4-6 hours) and the substantially higher reported yield (87% vs. an estimated 60-70%).[1] Furthermore, the microwave-assisted method often yields a product of high purity that may not require further purification by column chromatography, which is a common necessity for the conventional method.[1] This not only saves time and resources but also reduces solvent waste, aligning with the principles of green chemistry.
While the initial investment in a microwave reactor may be a consideration, the long-term benefits in terms of efficiency, yield, and purity make the microwave-assisted synthesis a superior choice for researchers and professionals in the field of drug development and medicinal chemistry. For laboratories focused on high-throughput synthesis and the rapid generation of compound libraries, the microwave-assisted approach is undoubtedly the more strategic option. The conventional Claisen condensation remains a viable method, particularly in settings where microwave technology is not available, but it is outperformed by the newer methodology in key performance areas.
References
6-Bromochromone-2-carboxylic Acid: A Comparative Review of its Therapeutic Potential
An analysis of the available scientific literature indicates that 6-Bromochromone-2-carboxylic acid primarily serves as a versatile intermediate in the synthesis of a variety of biologically active chromone derivatives. While direct therapeutic data on this compound is limited, the chromone-2-carboxylic acid scaffold is a well-established pharmacophore. Derivatives of this core structure have demonstrated significant potential in several therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. This guide provides a comparative overview of the therapeutic potential of this compound by examining the experimental data of its closely related analogs.
Anti-inflammatory Potential
Derivatives of chromone-2-carboxylic acid have been investigated for their ability to modulate inflammatory pathways. The primary mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Quantitative Data: Anti-inflammatory Activity of Chromone Derivatives
| Compound Class | Specific Derivative | Assay | Target/Cell Line | IC50/EC50 (µM) | Reference |
| Chromone Amides | Compound 5-9 | Nitric Oxide (NO) Production | RAW264.7 cells | 5.33 ± 0.57 | [1] |
| Chromone Derivatives | Q7 | PGE2 Inhibition | RAW264.7 cells | 68.23 ± 8.94 | [2] |
| Chromone Derivatives | Q7 | NO Inhibition | RAW264.7 cells | 44.83 ± 2.01 | [2] |
| Optimized Chromone Derivative | Q7-9 | PGE2 Inhibition | RAW264.7 cells | 0.209 ± 0.022 | [2] |
| Optimized Chromone Derivative | Q7-9 | COX-2 Inhibition | - | 0.121 ± 0.010 | [2] |
| Optimized Chromone Derivative | Q7-26 | PGE2 Inhibition | RAW264.7 cells | 0.161 ± 0.018 | [2] |
| Optimized Chromone Derivative | Q7-26 | COX-2 Inhibition | - | 0.137 ± 0.004 | [2] |
Anticancer Potential
The chromone scaffold is a constituent of numerous compounds exhibiting cytotoxic activity against various cancer cell lines. The mechanism of action for these derivatives can involve the inhibition of critical enzymes in cancer progression and the induction of apoptosis.
Quantitative Data: Anticancer Activity of Chromone and Related Derivatives
| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chromone-2-carboxamide | Derivative 13 | OVCAR (ovarian) | 0.9 - 10 | [3] |
| Chromone-2-phenylcarboxamide | N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide | MCF-7 (breast) | 29.5 | [3] |
| Chromone-2-phenylcarboxamide | N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide | Ishikawa (endometrial) | 25.7 | [3] |
| Flavone-6,2′-dicarboxylic Acid Copper MOF | LDU-1 | A549 (lung) | 14.53 - 32.47 | [4] |
| Flavone-6,2′-dicarboxylic Acid Copper MOF | LDU-1 | MCF-7 (breast) | 14.53 - 32.47 | [4] |
| Flavone-6,2′-dicarboxylic Acid Copper MOF | LDU-1 | K562 (leukemia) | 14.53 - 32.47 | [4] |
| Chromanone Derivative | Compound 4a | MCF-7 (breast) | ≤ 3.86 µg/mL | [5] |
| Chromanone Derivative | Compound 4a | A549 (lung) | ≤ 3.86 µg/mL | [5] |
| Chromanone Derivative | Compound 4a | HeLa (cervical) | ≤ 3.86 µg/mL | [5] |
Antimicrobial Potential
Certain chromone derivatives have shown promising activity against a range of bacterial and fungal pathogens. The lipophilicity and electronic properties of substituents on the chromone ring appear to play a crucial role in their antimicrobial efficacy.
Quantitative Data: Antimicrobial Activity of Chromone Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chromone Based Dithiazole | Compound 3c | Bacillus subtilis | 0.78 | [6] |
| Chromone Based Dithiazole | Compound 3h | Bacillus subtilis | 1.56 | [6] |
| Chromone Based Dithiazole | Compound 3h | Escherichia coli | 1.56 | [6] |
| Chromone Based Dithiazole | Compound 3h | Saccharomyces cerevisiae | 0.78 | [6] |
| Chromone Based Dithiazole | Compound 3c | Candida albicans | 3.12 | [6] |
| 6-Bromochromone-3-carbonitrile | - | Candida albicans | 5 | [7] |
| 6-Bromochromone-3-carbonitrile | - | Candida glabrata | 20-50 | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of scientific findings. Below are representative protocols for the synthesis of this compound and key biological assays.
Synthesis of this compound (Microwave-Assisted)
This protocol is adapted from a microwave-assisted synthesis method, which has been shown to improve reaction times and yields.[8]
-
Materials: 5′-bromo-2′-hydroxyacetophenone, ethyl oxalate, sodium ethoxide (or other suitable base), ethanol, hydrochloric acid (HCl).
-
Step 1: Condensation:
-
In a microwave reactor vessel, combine 5′-bromo-2′-hydroxyacetophenone and ethyl oxalate in a suitable solvent such as ethanol.
-
Add a base, for example, sodium ethoxide.
-
Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 120°C) for a set duration.
-
-
Step 2: Hydrolysis and Acidification:
-
After the initial reaction, add hydrochloric acid to the reaction mixture.
-
Continue microwave irradiation for a further period to facilitate the hydrolysis of the ester intermediate.
-
Upon completion, cool the reaction mixture. The product, this compound, will precipitate.
-
Collect the solid by filtration, wash with a suitable solvent, and dry.
-
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[9]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Griess Assay:
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.
-
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[5][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[6][7]
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the therapeutic potential of this compound and its derivatives.
Caption: Synthetic pathway to this compound and its derivatives.
References
- 1. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Bromochromone-2-carboxylic acid: A Safety and Compliance Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of 6-bromochromone-2-carboxylic acid is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. All procedures should be executed in strict adherence to local, state, and federal regulations.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Before handling for disposal, it is imperative to be fully aware of its associated risks.
Hazard Classification:
| Hazard Statement Code | Description | Precautionary Statement Code |
| H315 | Causes skin irritation.[1][2] | P264, P280, P302+P352, P332+P313, P362+P364 |
| H319 | Causes serious eye irritation.[1][2] | P280, P337+P313 |
| H335 | May cause respiratory irritation.[2] | P261, P271, P304+P340, P312, P403+P233, P405 |
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound for disposal, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3][4]
Experimental Protocol: Waste Disposal Procedure
This protocol details the necessary steps for the proper management and disposal of this compound from the point of generation to its final collection.
1. Waste Minimization: Before initiating any experiment, carefully plan to minimize the generation of chemical waste. Precise calculation of the required quantities of this compound can prevent the creation of excess, unused material.
2. Waste Segregation: Proper segregation is essential to prevent hazardous chemical reactions.
-
Solid Waste: Collect solid this compound waste in a designated, compatible container.
-
Liquid Waste: If dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated or non-halogenated).
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents, strong bases, or amines.
3. Container Labeling: Properly label the waste container as soon as the first particle of waste is added. The label must be clear, legible, and securely affixed.
Required Label Information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Specific hazards (e.g., "Irritant ")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[5]
-
The SAA must be at or near the point of waste generation.
-
The SAA should include secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Keep the waste container securely closed at all times, except when adding waste.
5. Arranging for Waste Pickup: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by the designated Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 6-Bromochromone-2-carboxylic Acid
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of 6-Bromochromone-2-carboxylic acid. Adherence to these protocols is essential to ensure laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment
This compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2][3]. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | While specific breakthrough time data for this compound is not available, a conservative approach is recommended due to its classification as a halogenated aromatic compound. Nitrile gloves may offer splash resistance but have poor resistance to some halogenated and aromatic hydrocarbons[1][4]. For prolonged contact, consider double-gloving or using gloves with higher chemical resistance, such as butyl rubber or Viton™. Always inspect gloves for integrity before use and change them immediately after contamination. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | To protect against dust particles and splashes, safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, chemical safety goggles are recommended. |
| Respiratory Protection | NIOSH-approved respirator | Use a NIOSH-approved respirator if working in an area with poor ventilation or when dust generation is likely. |
| Protective Clothing | Laboratory coat | A standard laboratory coat should be worn to protect street clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure and prevent contamination.
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Gather all necessary equipment and reagents before starting work.
-
-
Handling the Compound :
-
Wear all required PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing[1].
-
Minimize the creation of dust when handling the solid material.
-
Use appropriate tools (e.g., spatula, scoop) for transferring the compound.
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn[1].
-
Clean the work area and any contaminated equipment.
-
Properly store the compound in a tightly sealed container in a cool, dry place.
-
Emergency First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan: Halogenated Organic Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous halogenated organic waste.
-
Segregation :
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Crucially, do not mix halogenated waste with non-halogenated organic waste.
-
-
Labeling :
-
The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
List the full chemical name, "this compound," on the label.
-
-
Storage :
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated, well-ventilated waste accumulation area, preferably within secondary containment.
-
-
Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
-
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₀H₅BrO₄ |
| Molecular Weight | 269.05 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 276 °C (decomposes)[5] |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
